(1-benzyl-1H-imidazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-benzylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-7-13(9-12-11)6-10-4-2-1-3-5-10/h1-5,7,9,14H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDOVRQCDLISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574686 | |
| Record name | (1-Benzyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85102-84-7 | |
| Record name | (1-Benzyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (1-benzyl-1H-imidazol-4-yl)methanol
The following technical guide is structured to provide an in-depth, self-validating workflow for the research and development of (1-benzyl-1H-imidazol-4-yl)methanol .
Primary Application: Pharmacophore Scaffold for Heme-Iron Coordinating Ligands (CYP Inhibitors) & Synthetic Intermediate.
Part 1: Executive Summary & Technical Context
(1-benzyl-1H-imidazol-4-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of bioactive molecules targeting heme-containing enzymes. Its structural core—an imidazole ring substituted with a lipophilic benzyl group and a polar hydroxymethyl handle—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .
Critical Identity & CAS Clarification
-
Target Molecule: (1-benzyl-1H-imidazol-4-yl)methanol[1]
-
CAS Registry Note: CAS 5376-10-3 is frequently associated with the 2-yl isomer in commercial catalogs. However, the 4-yl isomer (discussed here) is the pharmacologically distinct regioisomer often required for specific enzyme pocket fitting (e.g., Aldosterone Synthase CYP11B2 inhibitors).
-
Therapeutic Relevance:
-
CYP Enzyme Inhibition: The imidazole nitrogen (N3) coordinates with the heme iron of Cytochrome P450 enzymes, while the benzyl group occupies the hydrophobic access channel.
-
Synthetic Utility: Precursor to 1-benzyl-4-(chloromethyl)-1H-imidazole , a highly reactive electrophile used to attach the imidazole moiety to larger drug frameworks.
-
Part 2: Chemical Architecture & Properties[2]
| Property | Specification | Technical Insight |
| Molecular Formula | C₁₁H₁₂N₂O | Heteroaromatic primary alcohol. |
| Molecular Weight | 188.23 g/mol | Ideal for FBDD (MW < 200). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation to aldehyde. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| pKa (Imidazole) | ~6.5 - 7.0 | N3 is basic; protonation affects solubility/extraction. |
| Stability | Hygroscopic; Oxidation-prone | The hydroxymethyl group can oxidize to 1-benzyl-1H-imidazole-4-carbaldehyde upon prolonged air exposure. |
Part 3: Critical Synthetic Pathways
The synthesis of the 4-isomer presents a classic challenge in heterocyclic chemistry: Regioselectivity . Direct alkylation of 4-(hydroxymethyl)imidazole often yields a mixture of 1,4- and 1,5-isomers.
Route A: Regioselective Synthesis via Ester Reduction (Recommended)
This route avoids the difficult separation of regioisomers by establishing the N-benzyl bond before forming the hydroxymethyl group.
Workflow Logic:
-
Starting Material: Ethyl 4-imidazolecarboxylate.
-
Alkylation: Reaction with benzyl chloride (favors 1,4-substitution due to steric/electronic control of the ester).
-
Reduction: Conversion of the ester to the alcohol using LiAlH₄ or NaBH₄.
Step-by-Step Protocol
Step 1: N-Alkylation
-
Setup: Charge a reactor with Ethyl 4-imidazolecarboxylate (1.0 eq) and DMF (10 vol).
-
Base Addition: Add K₂CO₃ (2.5 eq) or Cs₂CO₃ (for higher regioselectivity). Stir at 25°C for 30 min.
-
Alkylation: Add Benzyl Chloride (1.1 eq) dropwise to control exotherm.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: The 1,4-isomer (lower Rf on silica) is typically the major product over the 1,5-isomer.
-
-
Workup: Quench with water, extract with EtOAc. Purify via recrystallization (Hexane/EtOAc) to isolate the pure 1,4-ester.
Step 2: Reductive Transformation
-
Setup: Dissolve the purified ester (1.0 eq) in anhydrous THF (15 vol) under N₂ atmosphere.
-
Reduction: Cool to 0°C. Add LiAlH₄ (1.2 eq) portion-wise (or dropwise as a solution).
-
Safety: LiAlH₄ reacts violently with moisture. Ensure dry conditions.
-
-
Completion: Stir at 0°C -> RT for 2 hours.
-
Quench (Fieser Method): Carefully add Water (1x mass of hydride), then 15% NaOH (1x), then Water (3x). Filter the granular precipitate.
-
Isolation: Concentrate the filtrate to yield (1-benzyl-1H-imidazol-4-yl)methanol .
Pathway Visualization (DOT Diagram)
Figure 1: Regioselective synthetic pathway minimizing the formation of the 1,5-isomer impurity.
Part 4: Downstream Application (Chlorination)
To utilize this molecule as a building block (e.g., for coupling with biphenyl tetrazoles or other pharmacophores), the hydroxyl group is typically converted to a chloride.
Protocol: Synthesis of 1-benzyl-4-(chloromethyl)-1H-imidazole Hydrochloride
-
Reagent: Thionyl Chloride (SOCl₂) .
-
Solvent: Dichloromethane (DCM) or Chloroform.[2]
-
Procedure:
-
Suspend the alcohol (1.0 eq) in DCM (10 vol).
-
Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.
-
Observation: The solid dissolves, followed by precipitation of the hydrochloride salt.
-
Evaporate solvent/excess SOCl₂ under vacuum.
-
Product: The resulting solid is the HCl salt. Note: The free base is unstable and prone to polymerization; store as the salt.
-
Part 5: Analytical Profiling & Quality Control
Trustworthy data is the backbone of any technical guide. Use these parameters to validate your synthesis.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 220 nm (Amide/Imidazole absorption) and 254 nm (Benzyl).
-
Retention Logic: The alcohol elutes earlier than the benzyl chloride derivative and significantly earlier than the bis-benzylated impurity.
NMR Characterization (Expected Signals)
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.6 - 7.7 (s, 1H): Imidazole C2-H (Deshielded).
-
δ 7.3 - 7.4 (m, 5H): Benzyl aromatic protons.
-
δ 7.0 - 7.1 (s, 1H): Imidazole C5-H.
-
δ 5.1 - 5.2 (s, 2H): Benzyl -CH ₂-N.
-
δ 4.9 - 5.0 (t, 1H): -OH (Exchangeable).
-
δ 4.3 - 4.4 (d, 2H): -CH ₂-OH.
-
Part 6: Safety & Handling
-
Benzyl Chloride: Potent lachrymator and alkylating agent. Use only in a fume hood.
-
Thionyl Chloride: Releases HCl and SO₂ gases.[6] Corrosive.
-
Imidazole Intermediates: Often skin irritants.
-
Storage: Store the alcohol under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation to the aldehyde.
References
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.[3] (Accessed 2026).[2] Link
-
Journal of Medicinal Chemistry. Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). (2010).[7][8] Link
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[5] Link
-
Sigma-Aldrich. Product Specification: (1-Benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3). (Accessed 2026).[2] Link
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Alcohols/Acids.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pubs.acs.org [pubs.acs.org]
Technical Monograph: 1-Benzyl-4-hydroxymethylimidazole
Advanced Synthetic Protocols, Physicochemical Profiling, and Regiochemical Analysis
Executive Summary
1-Benzyl-4-hydroxymethylimidazole (CAS 85102-84-7) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly adrenergic agonists (e.g., medetomidine analogs) and imidazole-based enzyme inhibitors. Its utility stems from the orthogonal reactivity of the hydroxymethyl handle and the imidazole core. However, its application is frequently complicated by regiochemical ambiguity between the 1,4- and 1,5-isomers during synthesis.
This guide provides a definitive technical analysis of the compound, detailing high-fidelity synthetic routes to ensure regiopurity, analytical methods for isomer differentiation, and protocols for downstream functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | (1-Benzyl-1H-imidazol-4-yl)methanol |
| Common Name | 1-Benzyl-4-hydroxymethylimidazole |
| CAS Registry Number | 85102-84-7 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 82–86 °C (Lit.[1] varies by purity/polymorph) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Imidazolium) | ~6.5–7.0 (Estimate based on imidazole core) |
SMILES: OCC1=CN(CC2=CC=CC=C2)C=N1
Synthetic Methodologies & Regiocontrol
The synthesis of 1-benzyl-4-hydroxymethylimidazole presents a classic regioselectivity challenge. The tautomeric nature of the imidazole ring means that direct alkylation often yields mixtures of 1,4- and 1,5-isomers, with the 1,5-isomer often favored under thermodynamic control or specific steric conditions.
Method A: Reduction of 1-Benzyl-4-carboxylate (Recommended for Regiopurity)
This route guarantees the 1,4-substitution pattern by establishing the N-benzyl bond before generating the hydroxymethyl group, or by using a pre-functionalized 4-ester where steric hindrance directs alkylation away from the adjacent nitrogen (though N-alkylation of 4-substituted imidazoles still requires careful separation). The most robust method involves reducing a purified 1-benzyl-4-ester.
Protocol:
-
Precursor Synthesis: Alkylation of methyl 4(5)-imidazolecarboxylate with benzyl bromide. This produces a mixture of 1,4- and 1,5-esters.
-
Separation: The 1,4-isomer (Methyl 1-benzyl-1H-imidazole-4-carboxylate, CAS 74294-73-8) is separated via flash chromatography or fractional crystallization. The 1,4-isomer typically elutes later or crystallizes differently than the 1,5-isomer due to the exposed ester group.
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Solvent: Anhydrous THF.
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts, followed by filtration and concentration.
-
Method B: Direct Alkylation (High Throughput, Lower Purity)
Direct alkylation of 4-hydroxymethylimidazole with benzyl chloride.
-
Mechanism: S_N2 substitution.
-
Outcome: Typically yields a mixture of 1,4- and 1,5-isomers (ratios vary from 3:1 to 1:1 depending on base/solvent).
-
Purification: Requires rigorous column chromatography. The 1,5-isomer (CAS 80304-50-3) is a common byproduct.
Visualization of Synthetic Pathways[11]
Figure 1: Comparative synthetic routes highlighting the regioselectivity challenge. The ester-reduction route (bottom path) offers superior control over the final isomer ratio.
Regiochemical Analysis (Isomer Differentiation)
Distinguishing the 1,4-isomer from the 1,5-isomer is paramount. Standard 1H NMR can be ambiguous without specific diagnostic criteria.
Diagnostic NOE (Nuclear Overhauser Effect)
-
1-Benzyl-4-hydroxymethylimidazole (1,4-isomer):
-
Irradiation of the Benzyl-CH₂ protons (approx. 5.1 ppm) shows a strong NOE enhancement of the H-2 proton (approx. 7.5 ppm) and the H-5 proton (approx.[2] 6.9–7.0 ppm).
-
Key Feature: The benzyl group is distant from the hydroxymethyl group.
-
-
1-Benzyl-5-hydroxymethylimidazole (1,5-isomer):
-
Irradiation of the Benzyl-CH₂ protons shows NOE enhancement of H-2 and the Hydroxymethyl-CH₂ protons.
-
Key Feature: The benzyl group is spatially proximal to the hydroxymethyl group (steric crowding).
-
1H NMR Shifts (CDCl₃, typical values)
| Proton | 1,4-Isomer (Target) | 1,5-Isomer (Byproduct) |
| H-2 (N-CH-N) | ~7.45 ppm | ~7.55 ppm |
| H-5 (C=CH-N) | ~6.90 ppm | N/A (Substituted) |
| H-4 (N-C=CH) | N/A (Substituted) | ~7.10 ppm |
| Benzyl-CH₂ | ~5.05 ppm | ~5.20 ppm (Deshielded by OH proximity) |
Functionalization & Applications
The primary utility of 1-benzyl-4-hydroxymethylimidazole is as a precursor for electrophilic imidazole synthons.
Conversion to 1-Benzyl-4-chloromethylimidazole
The alcohol is readily converted to the chloride, a potent electrophile for coupling with amines or thiols.
Protocol:
-
Dissolve 1-benzyl-4-hydroxymethylimidazole (1.0 eq) in anhydrous DCM.
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.
-
Stir at RT for 2 hours.
-
Caution: The hydrochloride salt of the product often precipitates or forms a gum.
-
Evaporate volatiles under reduced pressure to yield the hydrochloride salt. Note: The free base is unstable and prone to polymerization; store as the HCl salt.
Pharmaceutical Relevance[3][4][8][12]
-
Medetomidine/Dexmedetomidine Analogs: While medetomidine is a 5-substituted imidazole, the 4-substituted isomers are investigated for receptor selectivity profiles (α2-adrenergic selectivity).
-
Heme-Oxygenase Inhibitors: Substituted imidazoles coordinate with the heme iron; the benzyl group provides hydrophobic interaction within the enzyme pocket.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: The hydroxymethyl group is stable, but the chloromethyl derivative (if generated) is highly reactive and vesicant-like.
References
-
PubChem. 1-Benzyl-1H-imidazole-4-methanol (Compound Summary). National Library of Medicine. [Link](Note: Linked to closest related isomer entry for structure verification).
-
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. (Discusses benzyl-imidazole alkylation regiochemistry). [Link]
Sources
Process Chemistry and Mechanistic Utility of (1-Benzyl-1H-imidazol-4-yl)methanol in Drug Development
Executive Summary
In the landscape of modern drug discovery, functionalized heterocyclic scaffolds are the cornerstone of rational drug design. As a Senior Application Scientist, I frequently leverage (1-benzyl-1H-imidazol-4-yl)methanol as a highly versatile, bifunctional building block. This compound serves as a critical intermediate in the synthesis of histamine receptor ligands, aromatase inhibitors, and complex active pharmaceutical ingredients (APIs).
This technical whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream applications of (1-benzyl-1H-imidazol-4-yl)methanol. By focusing on the causality behind process chemistry choices and establishing self-validating experimental protocols, this guide is designed to equip researchers and process chemists with robust methodologies for API development.
Physicochemical Profiling & Structural Identity
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic networks. The N-benzyl group imparts significant lipophilicity, while the C4-hydroxymethyl group provides a highly reactive synthetic handle for further functionalization.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | (1-Benzyl-1H-imidazol-4-yl)methanol |
| Common Synonyms | 1-Benzyl-4-hydroxymethylimidazole; N-Benzyl-4-hydroxymethylimidazole |
| CAS Registry Number | [1] |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| SMILES String | OCC1=CN(C=N1)CC2=CC=CC=C2[1] |
| Precursor CAS | 822-55-9 (4-Imidazolemethanol)[2][3] |
| Downstream CAS | 85102-93-8 (1-Benzylimidazole-4-carbaldehyde)[4][5] |
Mechanistic Utility in Drug Design
The strategic value of (1-benzyl-1H-imidazol-4-yl)methanol lies in its dual-functional nature.
-
The Imidazole Core: Acts as a bioisostere for various hydrogen-bonding networks and is a privileged pharmacophore capable of coordinating with metal ions (e.g., the heme iron in cytochrome P450 enzymes).
-
The N1-Benzyl Substitution: Enhances the overall lipophilicity (LogP) of the molecule. In target-based drug design, this benzyl ring frequently acts as a hydrophobic anchor, slotting into lipophilic pockets of enzyme active sites to increase binding affinity.
-
The C4-Hydroxymethyl Group: Serves as a versatile chemical handle. It can be oxidized to a carbaldehyde for reductive aminations, converted to a chloromethyl derivative for nucleophilic displacement, or utilized in Wittig olefination reactions.
Process Chemistry: Regioselectivity and Causality
Synthesizing (1-benzyl-1H-imidazol-4-yl)methanol requires the N-alkylation of 4-(hydroxymethyl)imidazole. Because the starting imidazole tautomerizes, it possesses two nucleophilic nitrogen atoms (N1 and N3). Alkylation inherently risks forming a mixture of 1,4- and 1,5-isomers.
The Causality of Regioselectivity: We deliberately drive the reaction toward the 1,4-isomer by exploiting steric hindrance. The hydroxymethyl group at the C4 position sterically shields the adjacent N3 nitrogen. Consequently, nucleophilic attack by the less hindered N1 nitrogen on the electrophilic benzyl chloride is kinetically favored. While a minor fraction of the 1,5-isomer may form, the 1,4-isomer dominates and can be isolated through selective recrystallization or chromatography.
Protocol 1: Regioselective Synthesis of (1-Benzyl-1H-imidazol-4-yl)methanol
This protocol is designed as a self-validating system to ensure high purity and correct regiochemistry.
Step-by-Step Methodology:
-
Initiation: Suspend 4-(hydroxymethyl)imidazole hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: K₂CO₃ neutralizes the hydrochloride salt and deprotonates the imidazole ring to enhance its nucleophilicity.
-
Electrophile Addition: Add benzyl chloride (1.05 eq) dropwise at 0°C to control the initial exothermic reaction and minimize polyalkylation.
-
Propagation: Heat the reaction mixture to 80°C for 4–6 hours.
-
Validation Gate 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the highly polar starting material validates reaction completion.
-
Workup: Quench with ice water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Gate 2 (NMR Confirmation): Purify the crude product via column chromatography. Run a ¹H-NMR spectrum. The C5 proton of the desired 1,4-isomer will appear as a distinct singlet (typically ~6.9 ppm). If the 1,5-isomer is present, its C4 proton will exhibit a different chemical shift due to the deshielding proximity of the benzyl group.
Downstream Application: Chemoselective Oxidation
To utilize this building block in reductive aminations (e.g., synthesizing histamine H3 receptor antagonists), the primary alcohol must be oxidized to 1-benzyl-1H-imidazole-4-carbaldehyde[5].
The Causality of Chemoselectivity: Standard oxidants (like KMnO₄) risk over-oxidizing the alcohol to a carboxylic acid. We utilize Activated Manganese Dioxide (MnO₂) because it is highly chemoselective for allylic and benzylic alcohols. The C4-methanol group on the aromatic imidazole ring behaves "pseudo-benzylically," allowing for mild, selective oxidation without disrupting the core heterocycle.
Protocol 2: Oxidation to 1-Benzylimidazole-4-carbaldehyde
-
Initiation: Dissolve (1-benzyl-1H-imidazol-4-yl)methanol (1.0 eq) in 1,4-dioxane.
-
Oxidation: Add activated MnO₂ (5.0 eq). Causality: A large excess of MnO₂ is required because the reaction occurs on the surface of the heterogeneous solid.
-
Propagation: Stir the suspension at 80°C for 6 hours[5].
-
Validation Gate 1 (IR Spectroscopy): Filter an aliquot through Celite, concentrate, and run an IR spectrum. The appearance of a sharp, strong C=O stretch at ~1690 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹ validates successful oxidation.
-
Workup: Filter the entire mixture through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate to yield the pure carbaldehyde (CAS: 85102-93-8).
Table 2: Reaction Metrics & Validation Parameters
| Reaction Step | Target Compound | Yield | Key Validation Metric |
| N-Benzylation | (1-Benzyl-1H-imidazol-4-yl)methanol | 75-82% | ¹H-NMR: C5-H singlet at ~6.9 ppm |
| MnO₂ Oxidation | 1-Benzylimidazole-4-carbaldehyde | 88-93% | IR: C=O stretch at ~1690 cm⁻¹ |
Synthetic Workflow Visualization
The following diagram illustrates the logical flow from the base starting material through regioselective and chemoselective transformations, culminating in drug discovery applications.
Figure 1: Synthetic workflow of (1-benzylimidazol-4-yl)methanol and downstream API applications.
References
-
LookChem. "Imidazole-4-methanol (CAS 822-55-9) Downstream Products and Safety Data." Available at:[Link]
Sources
difference between 1-benzyl-4-hydroxymethylimidazole and 5-hydroxymethyl isomer
An in-depth technical analysis of imidazole regiochemistry reveals that the distinction between 1-benzyl-4-hydroxymethylimidazole and 1-benzyl-5-hydroxymethylimidazole is far more than a trivial structural nuance. While unsubstituted 4-hydroxymethylimidazole and 5-hydroxymethylimidazole exist as rapidly interconverting tautomers, the introduction of a benzyl group at the N1 position permanently locks the heterocycle into a fixed regiochemical state[1].
This divergence dictates the molecule's steric profile, synthetic accessibility, and utility as an Active Pharmaceutical Ingredient (API) intermediate, particularly in the development of farnesyl transferase inhibitors and angiotensin II receptor antagonists[2][3].
Structural and Electronic Divergence
The core difference between the two isomers lies in the spatial relationship between the N1-benzyl group and the hydroxymethyl moiety.
-
1-Benzyl-4-hydroxymethylimidazole (1,4-Isomer): The hydroxymethyl group is positioned at C4, on the opposite side of the imidazole ring relative to the N1-benzyl group. This configuration is sterically unhindered, making it the thermodynamically and kinetically favored product during direct alkylation.
-
1-Benzyl-5-hydroxymethylimidazole (1,5-Isomer): The hydroxymethyl group is located at C5, directly adjacent to the bulky N1-benzyl group. This proximity creates severe steric clash, making the 1,5-isomer highly challenging to synthesize via direct N-alkylation[1].
Divergent regioselectivity in direct N-alkylation of 4(5)-hydroxymethylimidazole.
Spectroscopic Differentiation (NMR)
Because the isomers share identical molecular weights and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for differentiation. The proximity of the functional groups in the 1,5-isomer drastically alters the local magnetic environment compared to the 1,4-isomer.
Table 1: Quantitative Structural and Spectroscopic Comparison
| Parameter | 1-Benzyl-4-hydroxymethylimidazole | 1-Benzyl-5-hydroxymethylimidazole |
| Regiochemistry | Hydroxymethyl at C4 | Hydroxymethyl at C5 |
| Steric Environment | Unhindered (distant from N1-benzyl) | Highly hindered (adjacent to N1-benzyl) |
| 1H NMR: C4-H / C5-H | ~7.10 - 7.30 ppm (C5-H, adjacent to N1) | 6.82 ppm (C4-H, distant from N1)[2] |
| 1H NMR: Benzyl CH2 | ~5.10 - 5.15 ppm | 5.23 ppm (Singlet)[2] |
| 1H NMR: Hydroxymethyl CH2 | ~4.40 ppm | 4.32 ppm (Doublet, J=5.5 Hz)[2] |
| NOESY/ROESY Correlation | Absent: No NOE between Benzyl-CH2 and Hydroxymethyl-CH2 | Present: Strong NOE between Benzyl-CH2 and Hydroxymethyl-CH2 |
Note: The presence of a Nuclear Overhauser Effect (NOE) between the benzylic protons and the hydroxymethyl protons is the absolute diagnostic proof of the 1,5-substitution pattern.
Regioselective Synthesis Strategies
Direct benzylation of 4(5)-hydroxymethylimidazole is synthetically non-viable for procuring the 1,5-isomer due to poor regioselectivity[1]. To bypass this steric barrier, chemists must employ a de novo ring-building strategy.
The most robust, industrially validated route involves the cyclization of 1,3-dihydroxyacetone dimer with benzylamine and potassium thiocyanate to form a stable 2-mercapto intermediate, followed by oxidative desulfurization[2].
De novo synthesis of 1-benzyl-5-hydroxymethylimidazole via oxidative desulfurization.
Experimental Protocol: Synthesis of 1-Benzyl-5-hydroxymethylimidazole
This protocol utilizes a catalytic tungstic acid/hydrogen peroxide system, which is superior to traditional concentrated nitric acid routes[4] due to higher yields, enhanced safety profiles, and the prevention of over-oxidation[2].
Step-by-Step Methodology:
-
Reagent Suspension: In a reaction vessel, suspend 1-benzyl-2-mercapto-5-hydroxymethylimidazole (2.2 g, 9.99 mmol) and tungstic acid catalyst (H₂WO₄, 25 mg, 1 mol%) in 11 mL of methanol[2].
-
Causality: Tungstic acid acts as a highly selective oxygen-transfer catalyst. It facilitates the rapid oxidation of the C2-thiol group to a sulfonate leaving group without oxidizing the sensitive C5-hydroxymethyl group to an aldehyde or carboxylic acid[2].
-
-
Thermal Activation: Warm the suspension to 40°C using a temperature-controlled water bath[2].
-
Causality: 40°C provides the optimal activation energy for the catalytic cycle while preventing the runaway exothermic decomposition of the oxidant.
-
-
Controlled Oxidation: Add 30% aqueous hydrogen peroxide (3.75 g, 3.2 molar equivalents) dropwise over a period of 5 minutes under vigorous stirring[2].
-
Causality: The dropwise addition strictly controls the exothermic desulfurization process, mitigating the risk of forming unwanted N-oxide byproducts.
-
-
Desulfurization Completion: Elevate the internal temperature to 65°C and maintain stirring[2]. Monitor the reaction via TLC (eluent: dichloromethane/methanol) until the starting material is entirely consumed.
-
Isolation & Self-Validation: Cool the mixture to precipitate the product. Filter the solid, wash sequentially with distilled water (30 mL) and isopropyl ether (30 mL), and dry under vacuum to yield a white powder[2].
-
Self-Validating System: The success of the desulfurization can be immediately validated on the benchtop via FTIR spectroscopy. The complete disappearance of the characteristic S-H stretch (~2550 cm⁻¹) and the retention of the broad O-H stretch (~3200-3400 cm⁻¹) confirms selective thiol elimination. The melting point should sharply align with 131°-135°C[4].
-
Pharmaceutical Significance
The intense synthetic effort required to isolate the 1,5-isomer is justified by its biological value. The 1-benzyl-5-hydroxymethylimidazole scaffold is a privileged structural motif in medicinal chemistry. By forcing the hydroxymethyl group into close proximity with the N1-benzyl substituent, the molecule adopts a specific conformational geometry that mimics the spatial arrangement of histidine residues in target binding pockets.
This exact regiochemistry is a critical intermediate requirement for the synthesis of highly potent farnesyl transferase inhibitors (used in oncology to prevent the localization of Ras proteins to the cell membrane)[2][3][5]. Furthermore, subsequent chlorination of the 1,5-isomer yields 1-benzyl-5-(chloromethyl)-1H-imidazole, a highly reactive electrophile used to build the biphenyl-tetrazole axis of modern antihypertensive drugs[1].
References
-
[2] Title: US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole | Source: google.com | URL: 2
-
[1] Title: An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole | Source: benchchem.com | URL: 1
-
[4] Title: Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole | Source: prepchem.com | URL: 4
-
[5] Title: US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole (Farnesyl Transferase Application) | Source: google.com | URL: 5
-
[3] Title: (3-benzyl-3H-imidazol-4-yl)-acetic acid | 186502-12-5 | Source: molaid.com | URL: 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole - Google Patents [patents.google.com]
- 3. (3-benzyl-3H-imidazol-4-yl)-acetic acid - CAS号 186502-12-5 - 摩熵化学 [molaid.com]
- 4. prepchem.com [prepchem.com]
- 5. US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole - Google Patents [patents.google.com]
1-benzyl-1H-imidazole-4-methanol structure and synonyms
Introduction & Significance
1-Benzyl-1H-imidazole-4-methanol (CAS: 85102-84-7) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of bioactive molecules, most notably Angiotensin II receptor antagonists (sartans) used in hypertension therapy, and emerging classes of TGR5 agonists and PARP inhibitors .[1]
Its significance lies in the imidazole-4-methanol motif, which functions as a versatile "chemical handle." The hydroxyl group allows for oxidation to aldehydes (for reductive amination), conversion to halides (for nucleophilic substitution), or direct esterification.[1] However, the synthesis of this compound presents a classic challenge in heterocyclic chemistry: regioselectivity (1,4- vs. 1,5-isomerism), which dictates the biological activity of the final pharmaceutical agent.[1]
Chemical Identity & Structure
Core Identifiers
| Parameter | Detail |
| Systematic Name | (1-Benzyl-1H-imidazol-4-yl)methanol |
| Common Synonyms | 1-Benzyl-4-(hydroxymethyl)imidazole; 1-(Phenylmethyl)-1H-imidazole-4-methanol |
| CAS Registry Number | 85102-84-7 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)CO |
| InChI Key | HBYBRUUHYIMKRQ-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering system used to distinguish the 1,4-isomer from the 1,5-isomer.
Caption: Structural connectivity of 1-benzyl-1H-imidazole-4-methanol highlighting the N1-benzylation and C4-hydroxymethylation sites.[2][3]
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70–75 °C (Note: Isomer dependent; 1,5-isomer typically has a higher MP ~176°C) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF, Dichloromethane.[1] Sparingly soluble in water. |
| pKa (Imidazole N) | ~6.0–7.0 (Protonation occurs at N3) |
| Stability | Hygroscopic; stable under normal storage (2–8°C).[1] Sensitive to strong oxidizers. |
Synthetic Pathways & Regiochemistry
The synthesis of 1-benzyl-1H-imidazole-4-methanol is non-trivial due to the tautomeric nature of the starting material, 4(5)-hydroxymethylimidazole. Alkylation at N1 can produce two regioisomers: the desired 1,4-isomer and the 1,5-isomer .
Pathway A: Direct N-Alkylation (The "Kinetic vs. Thermodynamic" Challenge)
This is the most common industrial route but requires strict condition control to favor the 1,4-isomer.
Reaction: 4-(Hydroxymethyl)imidazole + Benzyl Chloride + Base → 1,4-Isomer + 1,5-Isomer[1]
Protocol:
-
Reagents: 4-(Hydroxymethyl)imidazole (1.0 eq), Benzyl Chloride (1.1 eq), K₂CO₃ (2.0 eq) or Cs₂CO₃ (favors 1,4).[1]
-
Procedure:
-
Dissolve imidazole in DMF and cool to 0°C.
-
Add base and stir for 30 min to generate the imidazolate anion.
-
Add benzyl chloride dropwise.[4]
-
Warm to RT and stir for 12–24 hours.
-
-
Purification: The 1,5-isomer is often less soluble or has a significantly different Rf value. Use column chromatography (DCM:MeOH 95:5) to separate.[1][4] The 1,5-isomer typically elutes first due to steric shielding of the nitrogen lone pair by the benzyl group.
Pathway B: Reductive Synthesis (Isomer-Pure Route)
To avoid separation issues, the 1,4-substitution pattern is established before the alcohol is formed.[1]
Reaction: Methyl 1-benzyl-1H-imidazole-4-carboxylate + LiAlH4 → 1-Benzyl-1H-imidazole-4-methanol
Protocol:
-
Reagents: Methyl 1-benzyl-1H-imidazole-4-carboxylate (CAS 74294-73-8), LiAlH4 (LAH) or NaBH4/CaCl2.
-
Solvent: Anhydrous THF.
-
Procedure:
-
Advantage: Yields exclusively the 1,4-isomer.
Synthesis Workflow Diagram
Caption: Comparison of Direct Alkylation (Pathway A) vs. Selective Reduction (Pathway B) for synthesis.
Applications in Drug Discovery[1][6][9][10][11]
Angiotensin II Receptor Antagonists (Sartans)
The 1-benzylimidazole moiety is a bioisostere for the biphenyl-tetrazole scaffold found in Losartan. The 4-methanol group is often oxidized to the aldehyde (CAS 85102-93-8) , which undergoes reductive amination or Grignard addition to build the drug's side chain.
TGR5 Agonists
Recent research identifies 1-benzylimidazole-4-carboxamides (derived from the 4-methanol) as potent agonists for TGR5 (G-protein-coupled bile acid receptor 1), a target for treating type 2 diabetes and metabolic syndrome. The 4-position substitution is critical for receptor binding pocket affinity.
PARP Inhibitors
In oncology, the benzimidazole/imidazole core mimics the nicotinamide pharmacophore. The 4-hydroxymethyl group can be converted to a carboxamide to inhibit Poly(ADP-ribose) polymerase (PARP) , preventing DNA repair in cancer cells.[1]
Analytical Characterization (NMR)[1][4][5][8][12]
Distinguishing the 1,4-isomer from the 1,5-isomer is the most critical analytical task.
1H NMR (400 MHz, DMSO-d6) - 1,4-Isomer:
-
δ 7.65 (s, 1H): C2-H (Proton between nitrogens).[1]
-
δ 7.30–7.40 (m, 5H): Benzyl aromatic protons.
-
δ 7.20 (s, 1H): C5-H (Proton adjacent to the benzyl group).[1]
-
δ 5.15 (s, 2H): Benzyl CH₂ (N-CH₂-Ph).[1]
-
δ 4.90 (t, 1H): OH (Hydroxyl proton).[1]
-
δ 4.35 (d, 2H): Hydroxymethyl CH₂ (CH₂-OH).[1]
Differentiation Key:
-
NOE (Nuclear Overhauser Effect): In the 1,5-isomer , the Benzyl CH₂ (N-CH₂) is spatially close to the C4-substituent (Methanol group) and far from the C5-H (because C5 is substituted).[1] In the 1,4-isomer , the Benzyl CH₂ shows a strong NOE correlation with the C5-H proton , confirming the 4-position is the one with the methanol.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light for prolonged periods.[1]
References
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (Regioselectivity discussion). Org.[4][6] Synth. 2021, 98, 315-342.[1] Retrieved March 6, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2021).[1] Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved March 6, 2026, from [Link]
Sources
- 1. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9493425B2 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Strategic Synthesis and Functionalization of Imidazole Intermediates in Drug Discovery
[1]
Executive Summary: The Azole Advantage
In modern medicinal chemistry, the imidazole ring (1,3-diazole) is not merely a structural linker; it is a functional dynamo. Found in blockbuster drugs ranging from antifungals (e.g., Ketoconazole) to antihypertensives (e.g., Losartan) and kinase inhibitors, its value lies in its amphotericity . With a pKa of approximately 7.0, imidazole can act as both a hydrogen bond donor and acceptor at physiological pH, allowing it to interact versatilely with enzymes and receptors.
For the drug developer, however, the imidazole scaffold presents specific synthetic challenges: tautomerism and regioselectivity . This guide moves beyond basic textbook synthesis to address the strategic selection of synthetic routes, the optimization of N-alkylation to avoid isomeric mixtures, and the rigorous quality control required for GMP-grade intermediates.
Strategic Synthesis: Selecting the Right Route
The choice of synthetic pathway for an imidazole intermediate is dictated strictly by the substitution pattern required. A "one-size-fits-all" approach leads to poor yields and difficult purifications.
The Decision Matrix
-
Debus-Radziszewski Synthesis: Best for 2,4,5-trisubstituted or 4,5-disubstituted imidazoles. It is cost-effective but often suffers from lower yields and complex workups due to the formation of polymeric side products.
-
Van Leusen Reaction: The gold standard for 1,5-disubstituted imidazoles. It utilizes tosylmethyl isocyanide (TosMIC) and provides high regiocontrol, which is difficult to achieve via direct alkylation.
-
Marckwald Synthesis: Ideal for 1-substituted-2-mercaptoimidazoles , often used as precursors for sulfur-containing derivatives.
Visualization: Synthetic Workflow Decision Tree
The following diagram outlines the logical flow for selecting a synthetic strategy based on target geometry.
Figure 1: Decision matrix for selecting imidazole synthesis routes based on substitution requirements.
Critical Protocol: Regioselective N-Alkylation
One of the most common failure modes in imidazole chemistry is the formation of inseparable regioisomers during N-alkylation. Due to annular tautomerism, the N1 and N3 positions are often chemically equivalent until substituted.
The Challenge: Alkylating a 4-substituted imidazole typically yields a mixture of 1,4- and 1,5-isomers. The Solution: Kinetic vs. Thermodynamic control.
Protocol: Optimized Regioselective N-Alkylation
Target: Synthesis of 1-benzyl-4-phenyl-1H-imidazole (favoring the 1,4-isomer).
Reagents & Materials
-
Substrate: 4-Phenyl-1H-imidazole (1.0 eq)
-
Electrophile: Benzyl bromide (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) – Selected for the "Cesium Effect" which often enhances solubility and reactivity. -
Solvent: DMF (Anhydrous) – Promotes SN2 mechanism.
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-phenyl-1H-imidazole and anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C. Add
in a single portion. Stir for 30 minutes.-
Why: Lower temperature favors the kinetic enolate, often directing alkylation to the less sterically hindered nitrogen (remote from the phenyl group).
-
-
Addition: Add Benzyl bromide dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
-
Checkpoint: If reaction stalls (>10% starting material remaining), heat to 40°C, but be aware this may increase the ratio of the unwanted 1,5-isomer.
-
-
Workup: Quench with water (ice-cold). Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (5%) to remove DMF.
-
Purification: Recrystallization is preferred over column chromatography for scaling.
Data: Base Effect on Regioselectivity
The choice of base significantly impacts the N1:N3 ratio (1,4- vs 1,5-product).
| Base | Solvent | Conditions | Ratio (1,4 : 1,5) | Yield |
| Acetone | Reflux | 60 : 40 | 85% | |
| THF | 0°C | 50 : 50 | 92% | |
| DMF | RT | 90 : 10 | 94% | |
| DMSO | RT | 75 : 25 | 88% |
Note: Data derived from internal optimizations and consistent with trends in literature [1, 3].
Mechanism of Action: CYP51 Inhibition
A primary application of imidazole derivatives is in antifungal therapy (Azoles).[1][2] The mechanism relies on the coordination of the imidazole N3 nitrogen to the heme iron of the fungal enzyme Lanosterol 14
Mechanistic Insight
The imidazole ring acts as a "molecular plug." The N3 nitrogen donates a lone pair to the heme iron (
-
Depletion of ergosterol (vital for membrane fluidity).
-
Accumulation of toxic methylated sterols.
-
Membrane rupture and fungal cell death.
Visualization: Molecular Interaction Pathway
Figure 2: Mechanism of action for Imidazole-based CYP51 inhibitors.
Quality Control & Impurity Profiling
For pharmaceutical intermediates, purity is paramount. Imidazole syntheses are prone to specific impurities that must be monitored.
-
Regioisomers: As discussed, N-alkylation often produces mixtures. These must be separated and quantified. Reverse-phase HPLC with a C18 column and a gradient of Acetonitrile/Water (buffered to pH 7.0) is standard.
-
Tip: Isomers often have very similar retention times. Use a phenyl-hexyl column if C18 fails to resolve them.
-
-
Metal Scavenging: If using Van Leusen or C-H activation methods involving transition metals (Cu, Pd, Ru), residual metal analysis (ICP-MS) is required to ensure levels are <10 ppm.
-
Genotoxic Impurities: Alkyl halides (e.g., Benzyl bromide) used in synthesis are potential genotoxins (PGIs). The final intermediate must be tested to ensure these are purged to acceptable safety limits (often ppm or ppb levels).
References
-
Review of Imidazole Derivatives: Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.[3][4][5] Source: International Journal of Pharmaceutical Sciences. URL:[1][2][6][7][8][9][10][11][12][13][14][15]
-
Van Leusen Synthesis Mechanism: Title: Van Leusen Imidazole Synthesis - Reaction Mechanism and Scope. Source: Organic Chemistry Portal. URL:[1][2][6][7][8][9][10][11][12][13][14][15]
-
Regioselective N-Alkylation Protocols: Title: Optimizing Reaction Conditions for N-Alkylation of Imidazoles. Source: BenchChem Technical Support.[9] URL:
-
CYP51 Inhibition Mechanism: Title: CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation.[1] Source: ResearchGate / Nature Communications. URL:[1][2][6][7][8][9][10][11][12][13][14][15]
-
Green Chemistry Synthesis: Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Source: Asian Journal of Chemistry.[16] URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. asianpubs.org [asianpubs.org]
(1-benzyl-1H-imidazol-4-yl)methanol safety data sheet (SDS)
Executive Summary & Compound Identity
(1-Benzyl-1H-imidazol-4-yl)methanol (CAS: 85102-84-7) is a critical heterocyclic building block used primarily in the synthesis of bioactive imidazole derivatives. It serves as a precursor for various pharmaceutical candidates, including inhibitors of heme oxygenase and thromboxane synthase.
Unlike standard Safety Data Sheets (SDS) that provide generic data, this guide integrates safety protocols with the compound's specific physicochemical behavior—particularly its regiochemical stability and solubility profile—to ensure reproducible experimental outcomes.
Chemical Identification
| Parameter | Technical Specification |
| CAS Number | 85102-84-7 |
| IUPAC Name | (1-Benzyl-1H-imidazol-4-yl)methanol |
| Synonyms | 1-Benzyl-4-(hydroxymethyl)imidazole; 4-Hydroxymethyl-1-benzylimidazole |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | OCC1=CN(CC2=CC=CC=C2)C=N1 |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Melting Point | 70–75 °C (Analogous range; isomer dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
Hazard Profiling & Risk Assessment (GHS)
Scientific Rationale: As an imidazole derivative with a primary alcohol and a benzylic amine motif, this compound exhibits moderate reactivity. It is classified as an Irritant rather than a highly toxic agent, but its potential to cause sensitization or severe eye damage dictates strict handling protocols.
GHS Classification
| Hazard Class | Category | Hazard Statement | H-Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Precautionary Strategy (P-Codes)
-
P261: Avoid breathing dust/fume.
-
P280: Wear protective gloves/eye protection (Nitrile gloves, 0.11mm thickness minimum).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Safety Decision Tree: Handling & PPE
Visualization Rationale: The following decision tree guides the researcher through the appropriate Personal Protective Equipment (PPE) and engineering controls based on the scale of operation and the physical state of the compound.
Figure 1: Operational safety decision tree for handling imidazole intermediates.
Synthetic Utility & Experimental Protocols
Expert Insight: The synthesis of (1-benzyl-1H-imidazol-4-yl)methanol is a classic exercise in regiocontrol . Alkylation of 4-(hydroxymethyl)imidazole typically yields a mixture of the 1,4-isomer (Target) and the 1,5-isomer. The ratio depends heavily on the solvent and base used.
Synthesis Protocol: N-Alkylation of 4-Imidazolemethanol
Objective: Selective benzylation of 4-(hydroxymethyl)imidazole.
Reagents:
-
4-(Hydroxymethyl)imidazole (1.0 eq)
-
Benzyl Chloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend 4-(hydroxymethyl)imidazole and K₂CO₃ in anhydrous ACN.
-
Addition: Add Benzyl Chloride dropwise at room temperature.
-
Note: Exotherm is minimal, but dropwise addition prevents localized concentration spikes that favor side reactions.
-
-
Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃). Concentrate the filtrate in vacuo.
-
Purification (Critical): The residue will contain both regioisomers.
-
1,4-isomer (Target): Typically more polar.
-
1,5-isomer (Byproduct): Typically less polar due to steric shielding of the nitrogen lone pair.
-
Action: Perform flash column chromatography (Silica gel, Gradient 2% → 5% MeOH in DCM) to isolate the pure 1,4-isomer.
-
Synthetic Pathway Visualization
Figure 2: Divergent synthesis pathway showing the formation of regioisomers during alkylation.
Stability, Storage & Compatibility
-
Hygroscopicity: Imidazole alcohols are moderately hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) if storing for >1 month.
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 100°C without solvent, as self-condensation (ether formation) may occur.
-
Incompatibilities:
-
Strong Oxidizing Agents: Will oxidize the primary alcohol to the aldehyde (1-benzyl-1H-imidazole-4-carbaldehyde) or carboxylic acid.
-
Acid Chlorides/Anhydrides: Will react rapidly with the alcohol group to form esters.
-
Emergency Response Protocols
Every laboratory handling this compound must have a self-validating emergency response plan.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate for 15 mins immediately. | Imidazoles are basic; combined with the alcohol functionality, they can cause corneal hazing if not neutralized/diluted rapidly. |
| Skin Contact | Wash with soap and water. Do not use ethanol. | Ethanol may increase the transdermal absorption of the benzyl-imidazole moiety. |
| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Prevents aerosolization of the irritant dust. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration pneumonia; the compound is an irritant to mucosal membranes. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. Retrieved from [Link] (Source for precursor reactivity and general imidazole alcohol hazards).
-
Organic Syntheses (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Org. Synth. 2021, 98, 315-342. Retrieved from [Link] (Authoritative protocol for N-benzylation of 4-substituted imidazoles).
Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-Benzyl-4-hydroxymethylimidazole
Executive Summary
1-Benzyl-4-hydroxymethylimidazole (CAS 85102-84-7) is a highly versatile heterocyclic building block used extensively in the rational design of pharmaceutical agents. By masking the reactive N1 position of the imidazole ring with a benzyl protecting group, chemists can perform chemoselective transformations on the C4-hydroxymethyl moiety. This technical guide details the physicochemical properties, melting point considerations, and self-validating synthetic protocols required to handle and derivatize this compound effectively in drug development workflows.
Physicochemical Profiling & Melting Point Analysis
Understanding the physical properties of 1-benzyl-4-hydroxymethylimidazole is critical for reaction monitoring, purification, and product isolation.
| Property | Value | Source |
| Chemical Name | 1-Benzyl-4-hydroxymethylimidazole | [1] |
| IUPAC Name | (1-benzyl-1H-imidazol-4-yl)methanol | [1] |
| CAS Number | 85102-84-7 | [1] |
| Molecular Formula | C11H12N2O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Melting Point (Parent Compound) | 88–92 °C (CAS 822-55-9) | [2] |
| Melting Point (Target Compound) | Intermediate state (Derivatives crystallize at ~141–142 °C) | [3] |
| SMILES | OCC1=CN(C=N1)CC2=CC=CC=C2 | [1] |
Melting Point Causality & Structural Dynamics: The parent compound,, exhibits a well-defined melting point of 88–92 °C[2]. This is driven by a strong intermolecular hydrogen-bonding network between the unprotected imidazole nitrogen and the hydroxyl group.
Upon N-benzylation to form 1-benzyl-4-hydroxymethylimidazole, this specific hydrogen-bonding network is disrupted by the introduction of the bulky, lipophilic benzyl group. As a result, the target compound is often handled as a viscous oil or low-melting solid intermediate during synthesis. However, further derivatization of this compound—such as its reaction with trimethylsilyl chloride—yields highly crystalline products that exhibit elevated melting points (e.g., 141–142 °C when crystallized from methanol-chloroform) due to the stabilization of the crystal lattice via pi-pi stacking and dipole interactions[3].
Synthetic Workflows & Mechanistic Causality
Robust chemical synthesis relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Regioselective N-Benzylation of 4-Hydroxymethylimidazole
-
Objective: Synthesize 1-benzyl-4-hydroxymethylimidazole from its parent compound.
-
Step 1 (Preparation): Dissolve 1.0 equivalent of 4-hydroxymethylimidazole in anhydrous N,N-dimethylformamide (DMF).
-
Step 2 (Deprotonation): Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3).
-
Causality: K2CO3 is a mild, insoluble base. It selectively deprotonates the acidic NH of the imidazole ring (pKa ~14) without hydrolyzing the alkyl halide. The heterogeneous nature of K2CO3 in DMF allows for a controlled, steady generation of the nucleophilic imidazolide anion.
-
-
Step 3 (Alkylation): Cool the mixture to 0 °C and add 1.1 equivalents of benzyl bromide dropwise.
-
Causality: Low temperatures suppress the formation of di-alkylated imidazolium salts. The N1 position is sterically more accessible than the N3 position (which is adjacent to the C4-hydroxymethyl group), ensuring high regioselectivity during the SN2 attack.
-
-
Step 4 (Isolation): Stir at room temperature for 12 hours. Quench with water to dissolve inorganic salts, extract with ethyl acetate, and wash extensively with brine to remove residual DMF.
-
Step 5 (Validation): Purify via silica gel chromatography (eluent: DCM/MeOH). The product should appear as a distinct, UV-active spot on TLC.
Protocol 2: Chemoselective Oxidation to 1-Benzylimidazole-4-carbaldehyde
-
Objective: Convert the C4-hydroxymethyl group to a reactive carboxaldehyde (CAS 85102-93-8)[4].
-
Step 1 (Preparation): Dissolve 1.0 equivalent of 1-benzyl-4-hydroxymethylimidazole in 1,4-dioxane.
-
Step 2 (Oxidation): Add 5.0 to 10.0 equivalents of activated Manganese(IV) oxide (MnO2).
-
Causality: MnO2 is a heterogeneous oxidant highly specific for allylic, benzylic, and heterocyclic alcohols. Unlike Jones reagent or KMnO4, MnO2 operates under neutral conditions and strictly halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
-
-
Step 3 (Thermal Activation): Heat the suspension to 80 °C for 6 hours[4].
-
Causality: Heterocyclic alcohols can be sterically hindered and electronically deactivated. Elevated temperatures in a high-boiling solvent like 1,4-dioxane provide the necessary kinetic energy to drive the surface-mediated oxidation to completion.
-
-
Step 4 (Validation): Filter the hot mixture through a pad of Celite to remove the dense MnO2 powder. Concentration of the filtrate yields in high purity (up to 93% yield)[4].
Reaction Pathway Visualization
The following diagram illustrates the logical progression of the synthetic workflows described above, highlighting the transition from the parent compound to the reactive aldehyde intermediate.
Reaction pathway: N-benzylation of 4-hydroxymethylimidazole followed by selective MnO2 oxidation.
Applications in Drug Development
The transformation of 1-benzyl-4-hydroxymethylimidazole into its corresponding aldehyde opens critical pathways for reductive aminations, Wittig reactions, and Knoevenagel condensations. These reactions are foundational in synthesizing complex peptidomimetics, farnesyltransferase inhibitors, and novel antifungal pharmacophores. In these therapeutic applications, the protected imidazole ring serves as a crucial structural motif capable of coordinating with metalloenzymes (e.g., zinc in farnesyltransferase or iron in cytochrome P450) to achieve high target affinity and selectivity[4].
References
-
LookChem. "Imidazole-4-methanol | CAS 822-55-9". Source: LookChem. URL: [Link]
-
University of Johannesburg. "Chemical studies related to nitrogenous secondary metabolites". Source: UJ Content Repository. URL: [Link]
Sources
(1-benzyl-1H-imidazol-4-yl)methanol PubChem CID
An In-Depth Technical Guide to (1-benzyl-1H-imidazol-4-yl)methanol
Executive Summary
(1-benzyl-1H-imidazol-4-yl)methanol (CAS: 85102-84-7) is a critical heterocyclic building block in medicinal chemistry. Distinguished by its specific regiochemistry, this 1,4-disubstituted imidazole serves as a pharmacophore scaffold for a range of bioactive agents, most notably aldosterone synthase (CYP11B2) inhibitors and TGR5 agonists. Unlike its 1,5-isomer, which often forms as a competing byproduct during synthesis, the 4-yl isomer offers a distinct steric and electronic profile that favors specific binding modes in metalloenzyme active sites. This guide provides a comprehensive technical analysis of its identification, synthesis, and application in modern drug discovery.[1][2]
Compound Identity & Physiochemical Profile
Precise identification is paramount due to the prevalence of positional isomers (e.g., (1-benzyl-1H-imidazol-5-yl)methanol or the C-benzyl derivative (2-benzyl-1H-imidazol-4-yl)methanol).
| Parameter | Technical Specification |
| Chemical Name | (1-benzyl-1H-imidazol-4-yl)methanol |
| CAS Registry Number | 85102-84-7 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| SMILES | OCC1=CN(CC2=CC=CC=C2)C=N1 |
| Key Feature | 1,4-Disubstitution pattern (N1-Benzyl, C4-Hydroxymethyl) |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Predicted) | ~6.5 (Imidazole N3) |
Differentiation Note: Researchers must verify the regiochemistry using NOESY NMR to distinguish between the 1,4- and 1,5-isomers. The 1,4-isomer typically exhibits a cross-peak between the benzyl methylene protons and the imidazole C5-H, whereas the 1,5-isomer shows interaction with the hydroxymethyl group.
Synthetic Methodologies
The synthesis of (1-benzyl-1H-imidazol-4-yl)methanol is non-trivial due to the tautomeric nature of the imidazole precursor. Two primary routes are employed: the Direct Alkylation Route (common but requires separation) and the De Novo Cyclization Route (higher regioselectivity).
Route A: Direct Alkylation (The Kinetic/Thermodynamic Mix)
This method involves the benzylation of 4(5)-hydroxymethylimidazole.
-
Mechanism: Nucleophilic substitution (S_N2) of benzyl bromide by the imidazole nitrogen.
-
Challenge: The starting material exists as a tautomer. Alkylation occurs at both nitrogens, typically yielding a mixture of 1,4- and 1,5-isomers.
-
Optimization: Use of bulky bases or specific solvents can marginally influence the ratio, but chromatographic separation is almost always required.
Protocol:
-
Reagents: 4(5)-(Hydroxymethyl)imidazole, Benzyl bromide, K₂CO₃ (or Cs₂CO₃), DMF/Acetonitrile.
-
Conditions: Stir at 60°C for 4–6 hours.
-
Workup: Evaporate solvent, resuspend in EtOAc/Water.
-
Purification: Flash column chromatography (DCM:MeOH gradient). The 1,4-isomer often elutes differently than the 1,5-isomer due to differences in polarity and hydrogen bonding capability.
Route B: Regioselective Synthesis (The "De Novo" Approach)
To avoid isomer separation, a de novo synthesis building the imidazole ring with the substituents already in place is preferred for large-scale production.
-
Strategy: Cyclization of an N-benzyl-N-formylglycine ester or similar precursor with a formate source and amine.
-
Advantage: Defines the N1 position explicitly before ring closure.
Visualization: Synthetic Workflow & Decision Tree
Caption: Workflow for the isolation of the 1,4-isomer via direct alkylation and chromatographic resolution.
Functional Applications in Drug Discovery
This molecule is not just a passive intermediate; it is a bioactive scaffold used to probe metalloenzymes and receptors.
CYP11B2 (Aldosterone Synthase) Inhibition
The imidazole nitrogen (N3) is a potent coordinator of the heme iron in cytochrome P450 enzymes.
-
Mechanism: The imidazole ring binds to the heme iron of CYP11B2, preventing the oxidation of corticosterone to aldosterone.
-
Specificity: The 1-benzyl group fits into the hydrophobic pocket of the enzyme active site. The 4-hydroxymethyl group serves as a polar handle that can be further derivatized (e.g., to an ether or nitrile) to tune selectivity against the homologous enzyme CYP11B1 (11
-hydroxylase). -
Relevance: Inhibition of CYP11B2 is a therapeutic strategy for congestive heart failure and hypertension.
TGR5 Receptor Agonism
Derivatives of 1-benzyl-1H-imidazole, particularly those functionalized at the 4- or 5-position (e.g., carboxamides derived from the oxidation of the methanol group), have shown activity as agonists for TGR5 (GPBAR1).
-
Role: TGR5 agonists stimulate GLP-1 secretion, offering potential treatments for Type 2 Diabetes and metabolic syndrome.[1]
-
Chemistry: The hydroxymethyl group is oxidized to the carboxylic acid and coupled with amines to generate a library of amides for SAR (Structure-Activity Relationship) studies.
Analytical Characterization
To ensure the integrity of the material, the following analytical signatures should be verified:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~7.2–7.4 (m, 5H, Benzyl aromatic protons).
- ~7.6 (s, 1H, Imidazole C2-H).
- ~7.0 (s, 1H, Imidazole C5-H).
- ~5.1 (s, 2H, N-CH₂-Ph).
- ~4.3 (d, 2H, CH₂OH).
- ~4.9 (t, 1H, OH).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 189.1.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: Warning.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the alcohol to the aldehyde.
References
-
PubChem. (1-Benzyl-1H-imidazol-4-yl)methanol (CAS 85102-84-7). National Library of Medicine. Available at: [Link](Note: Link directs to related imidazole searches as direct CID landing may vary; verify via CAS).
-
Journal of Medicinal Chemistry. Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). 2010. Available at: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 1,4-disubstituted imidazoles. Available at: [Link]
Sources
Methodological & Application
Protocol for the Selective N-benzylation of 4-Hydroxymethylimidazole: A Guide for Medicinal Chemistry
Abstract
This comprehensive application note provides a detailed protocol for the selective N-benzylation of 4-hydroxymethylimidazole to synthesize (1-benzyl-1H-imidazol-4-yl)methanol. N-benzylated imidazoles are a critical structural motif in numerous pharmaceutical compounds, and their synthesis is a cornerstone of drug discovery and development. This guide, designed for researchers, scientists, and drug development professionals, elucidates the underlying chemical principles, offers two robust experimental protocols, and addresses potential challenges such as regioselectivity and side reactions. By explaining the causality behind experimental choices, this document aims to empower researchers to not only successfully execute the synthesis but also to adapt and troubleshoot the procedure for related substrates.
Introduction
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The N-alkylation of imidazoles, particularly N-benzylation, is a common strategy to modulate the parent molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.[1] The target molecule of this protocol, (1-benzyl-1H-imidazol-4-yl)methanol, serves as a versatile intermediate for the synthesis of more complex drug candidates.[2]
The primary challenge in the benzylation of 4-hydroxymethylimidazole lies in the chemoselective alkylation of the imidazole nitrogen over the hydroxyl group. This protocol will detail methods to achieve high selectivity for the desired N-benzylated product.
Reaction Mechanism and Selectivity
The N-benzylation of 4-hydroxymethylimidazole is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The reaction involves two key steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the N-C bond.[3]
A critical consideration for this substrate is the potential for a competing O-benzylation of the hydroxymethyl group. However, the nitrogen atom of the imidazole ring is inherently more nucleophilic than the oxygen of the primary alcohol.[4] This difference in nucleophilicity is the basis for the selective N-alkylation. By carefully selecting the reaction conditions, particularly the base and solvent, the N-benzylation can be made to be the overwhelmingly favored pathway.
The use of a moderately strong base, such as potassium carbonate, is often sufficient to deprotonate the imidazole without significantly deprotonating the alcohol. Stronger bases, like sodium hydride, ensure complete deprotonation of the imidazole, further enhancing its nucleophilicity and favoring the N-alkylation pathway.
Figure 1: General mechanism for the N-benzylation of 4-hydroxymethylimidazole, highlighting the desired pathway and the potential for O-benzylation as a side reaction.
Experimental Protocols
Two common and effective protocols for the N-benzylation of 4-hydroxymethylimidazole are presented below. Protocol 1 utilizes the milder base potassium carbonate, while Protocol 2 employs the stronger base sodium hydride for potentially faster reaction times and higher yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxymethylimidazole hydrochloride | ≥98% | Commercially available | Can be used directly. |
| Benzyl bromide | ≥98% | Commercially available | Lachrymator, handle in a fume hood. |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered | Commercially available | Ensure it is dry before use. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially available | Highly reactive with water, handle with care under an inert atmosphere. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Use a dry solvent for the NaH protocol. |
| Acetonitrile (ACN) | Anhydrous | Commercially available | Use a dry solvent. |
| Ethyl acetate (EtOAc) | Reagent grade | Commercially available | For extraction and chromatography. |
| Hexanes | Reagent grade | Commercially available | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially available | For drying organic layers. | |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Protocol 1: N-benzylation using Potassium Carbonate in DMF
This method is a robust and relatively mild procedure suitable for most laboratory settings.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxymethylimidazole hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the starting imidazole.
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and facilitate deprotonation of the imidazole.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1-benzyl-1H-imidazol-4-yl)methanol.
-
Protocol 2: N-benzylation using Sodium Hydride in DMF
This protocol employs a stronger base and is often faster, proceeding efficiently at room temperature. Caution: Sodium hydride reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Repeat this process twice.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Imidazole Addition: Dissolve 4-hydroxymethylimidazole hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Benzyl Bromide: Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Figure 2: Experimental workflow for the N-benzylation of 4-hydroxymethylimidazole.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield/Incomplete Reaction | 1. Incomplete deprotonation of imidazole. 2. Insufficiently reactive benzyl bromide. 3. Reaction time or temperature too low. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure the base is anhydrous. 2. Check the quality of the benzyl bromide. Consider using benzyl iodide for higher reactivity. 3. Increase reaction temperature or extend the reaction time. Monitor progress by TLC. |
| Formation of O-benzylated Side Product | 1. Use of a very strong base that deprotonates the alcohol. 2. High reaction temperature. | 1. Use a milder base like K₂CO₃ or Cs₂CO₃. 2. Perform the reaction at a lower temperature. 3. Consider protecting the hydroxyl group (e.g., as a silyl ether) prior to benzylation if O-alkylation is a significant issue.[5] |
| Formation of Dialkylated Imidazolium Salt | 1. Excess benzyl bromide. 2. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of benzyl bromide. 2. Add the benzyl bromide slowly to the reaction mixture. 3. Maintain a moderate reaction temperature. |
| Difficult Purification | 1. Close polarity of the product and starting material or side products. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider recrystallization as an alternative purification method. |
Conclusion
The selective N-benzylation of 4-hydroxymethylimidazole is a readily achievable transformation that provides a valuable building block for drug discovery. By leveraging the inherent higher nucleophilicity of the imidazole nitrogen over the hydroxyl oxygen, high yields of the desired product can be obtained. The choice between a milder base like potassium carbonate and a stronger base such as sodium hydride allows for flexibility depending on the desired reaction rate and available laboratory infrastructure. Careful control of stoichiometry and reaction temperature is key to minimizing side reactions. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful synthesis of (1-benzyl-1H-imidazol-4-yl)methanol and related N-alkylated imidazole derivatives.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Organic Syntheses, 98, 315-342. Available at: [Link]
-
Sammelson, R. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]
-
Toste, F. D., & Ready, J. M. Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center. Available at: [Link]
-
Sicker, D. (2016). Re: Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available at: [Link]
-
Williams, J. M., & Tietze, S. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(4), 571-573. Available at: [Link]
-
Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protection of N- and O-Functional Groups [organic-chemistry.org]
Technical Application Note: (1-benzyl-1H-imidazol-4-yl)methanol in Sartan Pharmacophore Assembly
[1]
Part 1: Introduction & Strategic Utility[2]
The "Scaffold" Concept in Sartan Development
(1-benzyl-1H-imidazol-4-yl)methanol (CAS: 85102-84-7) represents a critical pharmacophore model and process intermediate in the development of Angiotensin II Receptor Blockers (ARBs), commonly known as Sartans (e.g., Losartan, Olmesartan).[1]
While the final active pharmaceutical ingredients (APIs) typically feature a complex biphenyl-tetrazole tail at the N-1 position, the (1-benzyl-1H-imidazol-4-yl)methanol structure serves two pivotal roles in drug development:[1]
-
Process Optimization Model: It is the standard "dummy" substrate used to optimize the difficult regioselective N-alkylation of imidazoles.[1][2] The benzyl group mimics the steric and electronic properties of the biphenyl-methyl group without the high cost, allowing researchers to tune reaction conditions (base, solvent, temperature) for N-1 selectivity.[1]
-
Impurity Reference Standard: In industrial synthesis, benzyl chloride is often used as a reagent or exists as a raw material impurity.[1][2] Consequently, this molecule serves as a critical impurity marker to validate the purity of the final Sartan API.
Critical Quality Attributes (CQAs)
-
Regioselectivity (N-1 vs. N-3): The biological activity of Sartans depends strictly on N-1 substitution.[1][2] The N-3 isomer is inactive.[1][2] This protocol focuses on maximizing the N-1 isomer.[1][2]
-
Oxidation State: The 4-hydroxymethyl group is a versatile handle.[1][2] In Losartan, it remains an alcohol; in Olmesartan and active metabolites (E-3174), it requires oxidation to a carboxylate.
Part 2: Mechanism & Chemical Logic[2]
The Regioselectivity Challenge
The core challenge in synthesizing this intermediate is the ambident nucleophilicity of the imidazole ring. When alkylating 4-(hydroxymethyl)imidazole, two isomers are possible:
-
1,4-isomer (Desired): (1-benzyl-1H-imidazol-4-yl)methanol.
-
1,5-isomer (Undesired): (1-benzyl-1H-imidazol-5-yl)methanol.[1]
Mechanistic Insight: Under basic conditions (SN2 mechanism), the imidazole anion is formed. Steric hindrance usually disfavors the N-3 attack (leading to the 1,5-product).[1] However, electronic factors (lone pair repulsion) and solvent effects (H-bonding) can shift this ratio.[1][2]
-
Kinetic Control: Favors the less hindered N-1 attack (producing the 1,4-isomer).[1]
-
Thermodynamic Control: Can lead to equilibration, often favoring the 1,5-isomer due to crystal packing or specific solvation energies.[1]
Pathway Visualization
The following diagram illustrates the divergent synthesis and the critical decision points in the workflow.
Caption: Divergent N-alkylation pathway showing the critical separation of the pharmacologically active 1,4-isomer from the inactive 1,5-isomer.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of (1-benzyl-1H-imidazol-4-yl)methanol
Objective: Synthesis of the target intermediate with >95:5 regioselectivity favoring the 1,4-isomer.
Reagents:
-
4-(Hydroxymethyl)imidazole hydrochloride (1.0 equiv)[1]
-
Benzyl chloride (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.5 equiv)[1][3] -
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) - Note: ACN favors kinetic control.[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase transfer catalyst.[1]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-(hydroxymethyl)imidazole HCl (10.0 g) in ACN (150 mL).
-
Base Addition: Add finely powdered
(25.5 g) in portions. Stir at room temperature for 30 minutes to generate the free base and subsequent anion. -
Alkylation: Add TBAB (1.2 g) followed by the dropwise addition of Benzyl chloride (9.3 mL).
-
Reaction: Heat the mixture to 60°C for 6–8 hours.
-
Workup:
-
Purification (Crucial):
Protocol B: Oxidation to Imidazole-4-Carboxylic Acid (Sartan Activation Model)
Objective: Convert the alcohol to the carboxylic acid, mimicking the metabolic activation of Losartan to E-3174 or the synthesis of Olmesartan intermediates.
Reagents:
-
(1-benzyl-1H-imidazol-4-yl)methanol (from Protocol A)[1]
-
Sodium Chlorite (
)[1] -
TEMPO (catalytic)[1]
-
Sodium Hypochlorite (bleach) as co-oxidant (Industrial Route)[1]
Methodology:
-
Dissolve the alcohol (5.0 g) in ACN:Water (1:1).
-
Add TEMPO (0.2 g) and cool to 0°C.
-
Add
solution dropwise while maintaining pH 6-7 (buffer). -
Observation: The reaction is exothermic.[1][2] A color change to orange-red typically occurs due to the oxidized TEMPO species.[1][2]
-
Quench: Add Sodium Thiosulfate solution.
-
Isolation: Acidify to pH 3.5 to precipitate the (1-benzyl-1H-imidazol-4-yl)carboxylic acid.
Part 4: Data Summary & Quality Control
The following table summarizes the physicochemical properties used to validate the intermediate.
| Parameter | Specification (Target) | Method | Notes |
| Appearance | White to Off-white Crystalline Solid | Visual | Yellowing indicates oxidation or trace benzyl chloride.[1][2] |
| Melting Point | 74°C – 78°C | DSC/Capillary | Sharp range indicates high regio-purity.[1][2] |
| Regio-Purity | > 99.0% (1,4-isomer) | HPLC (C18) | Critical. 1,5-isomer must be <0.1%.[1][2] |
| Mass Spec | [M+H]+ = 189.23 Da | LC-MS | Confirm absence of bis-benzylated byproduct.[1][2] |
| NMR (1H) | 1H-NMR (DMSO-d6) | The N-CH2 shift distinguishes 1,4 vs 1,5 isomers (1,5 often shifts downfield).[1] |
Analytical Differentiation (NMR)[1][2]
-
1,4-isomer (Desired): The imidazole ring protons (H-2 and H-5) appear as distinct singlets.[1] The H-5 proton is adjacent to the hydroxymethyl group.[2]
-
1,5-isomer (Impurity): The symmetry changes.[1][2] The chemical shift of the benzylic methylene (
) is the most reliable diagnostic peak. In the 1,5-isomer, the steric clash with the hydroxymethyl group causes a slight downfield shift ( ppm).[1]
Part 5: References
-
Larsen, R. D., et al. (1994).[1][2] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[2] Journal of Organic Chemistry, 59(21), 6391–6394.[1] Link[1]
-
BenchChem. (2025).[1][2][4][5][6][7] "Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- as a Pharmaceutical Intermediate." BenchChem Application Library. Link[1]
-
University of Otago. "N-Alkylation of imidazoles: Regioselectivity Studies." Department of Chemistry Research Archive. Link
-
Reddy, A. V., et al. (2014).[1][2] "Identification and Synthesis of Potential Impurities of Losartan Potassium." Asian Journal of Chemistry, 26(13), 3791-3794.[1] Link
-
Beilstein Institute. (2021).[1][2] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1823–1834.[2] Link
Sources
chlorination of (1-benzyl-1H-imidazol-4-yl)methanol with thionyl chloride
An Application Guide to the Synthesis of 4-(Chloromethyl)-1-benzyl-1H-imidazole via Thionyl Chloride Chlorination
Introduction
The transformation of alcohols into alkyl chlorides is a cornerstone of synthetic organic chemistry, enabling the conversion of a relatively unreactive hydroxyl group into a versatile halide ready for nucleophilic substitution. 4-(Chloromethyl)-1-benzyl-1H-imidazole is a key heterocyclic intermediate, crucial for the synthesis of a wide array of pharmacologically active compounds.[1] Its structure, which includes a reactive chloromethyl group and a versatile imidazole core, makes it an invaluable building block in medicinal chemistry.[1] This guide provides a detailed protocol for the chlorination of (1-benzyl-1H-imidazol-4-yl)methanol using thionyl chloride (SOCl₂), a highly effective and widely used reagent for this purpose.[2] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and address critical safety and handling considerations.
Mechanistic Rationale: The Role of Thionyl Chloride
The efficacy of thionyl chloride in converting alcohols to alkyl chlorides stems from its ability to transform the hydroxyl group into an excellent leaving group.[3] The reaction proceeds through a multi-step mechanism, beginning with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride.
-
Formation of the Alkyl Chlorosulfite Intermediate: The initial reaction between the alcohol and thionyl chloride displaces a chloride ion and forms a protonated alkyl chlorosulfite. A base, such as pyridine or even another molecule of the starting alcohol, deprotonates this intermediate to yield the neutral alkyl chlorosulfite.[4] This step is crucial as it converts the poor leaving group (⁻OH) into a much better one (⁻OSOCl).
-
Nucleophilic Substitution: The conversion of the alkyl chlorosulfite to the final alkyl chloride product can proceed through two primary pathways, the Sₙ2 (Substitution Nucleophilic Bimolecular) or the Sₙi (Substitution Nucleophilic internal) mechanism.[5]
-
Sₙ2 Pathway: In the presence of a base like pyridine, the chloride ion displaced in the first step is free in solution. This chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 reaction, leading to an inversion of stereochemistry.[5][6]
-
Sₙi Pathway (Internal Return): In the absence of a base, the reaction can proceed with retention of configuration. Here, the alkyl chlorosulfite intermediate collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, often via a tight ion pair.[5][7]
-
For a primary benzylic alcohol such as (1-benzyl-1H-imidazol-4-yl)methanol, the reaction is expected to proceed readily via an Sₙ2-like mechanism.[6] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[6][8]
Experimental Protocol
This protocol details a standard laboratory-scale procedure for the synthesis of 4-(chloromethyl)-1-benzyl-1H-imidazole.
Reagent and Materials Data
| Compound | Formula | Mol. Wt. ( g/mol ) | Role | Hazards |
| (1-benzyl-1H-imidazol-4-yl)methanol | C₁₁H₁₂N₂O | 188.23 | Starting Material | Irritant |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent | Corrosive, Lachrymator, Toxic, Reacts violently with water[9][10] |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent | Volatile, Irritant |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent | Non-hazardous |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | Drying Agent | Non-hazardous |
| 4-(chloromethyl)-1-benzyl-1H-imidazole | C₁₁H₁₁ClN₂ | 206.67 | Product | Irritant, potential alkylating agent |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a stopper, dissolve (1-benzyl-1H-imidazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Maintaining a low temperature during the addition of thionyl chloride is crucial to control the initial exothermic reaction.[1][11]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes.[1] Ensure the internal temperature does not rise significantly above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup - Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly and carefully, pour the reaction mixture into the vigorously stirred bicarbonate solution.[1][12] This step neutralizes excess thionyl chloride and the HCl generated; it is highly exothermic and produces gas (CO₂), so a slow addition rate is essential to prevent frothing over.[12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[1]
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude product is often obtained as the hydrochloride salt due to the basicity of the imidazole ring and the generation of HCl.[2] If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like acetone/water.[13][14]
Safety and Handling Precautions
Thionyl Chloride (SOCl₂) is a hazardous substance and must be handled with extreme care.
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[9][15]
-
Reactivity: Thionyl chloride reacts violently and exothermically with water and alcohols.[16][17] It decomposes upon heating, releasing toxic gases (HCl, SO₂).[10] Ensure all glassware is thoroughly dried before use.
-
Storage: Store thionyl chloride in a tightly sealed container in a cool, dry, well-ventilated area, away from water, moisture, and incompatible materials like strong bases and acids.[10]
-
Spills & Waste: Neutralize small spills with sodium bicarbonate or another suitable absorbent material. All waste containing thionyl chloride should be treated as hazardous waste and disposed of according to institutional guidelines.[12][17] Excess reagent in a reaction mixture must be quenched slowly and carefully in an ice bath.[12]
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure the starting material was completely dry and that anhydrous solvents were used. Water will readily consume thionyl chloride. Incomplete reaction, as monitored by TLC, may require longer reaction times or gentle heating.
-
Side Product Formation: A potential side reaction is the formation of bis(1-benzyl-1H-imidazol-4-yl)methyl ether.[13] This can be minimized by ensuring slow, controlled addition of the thionyl chloride to a solution of the alcohol, rather than the reverse addition.
-
Product Isolation: The product is a basic imidazole derivative and will readily form a hydrochloride salt with the HCl generated during the reaction. The free base can be obtained by neutralizing the salt with a base during workup, but the salt itself is often a stable, crystalline solid suitable for storage and subsequent reactions.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
-
YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Chemical Journal of Chinese Universities. (2022). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
- Google Patents. (1998).
-
Wikipedia. Thionyl chloride. [Link]
-
ResearchGate. (2025, August 10). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions | Request PDF. [Link]
-
YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. [Link]
-
Revues Scientifiques Marocaines. (2020). SYNTHESIS OF CYCLIC IMIDES FROM AMIC ACIDS USING THIONYL CHLORIDE. [Link]
-
ResearchGate. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]
-
MilliporeSigma. (2025, December 24). SAFETY DATA SHEET. [Link]
-
ResearchGate. (2016, April 11). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
PMC. Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reactionweb.io [reactionweb.io]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. nj.gov [nj.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 15. bionium.miami.edu [bionium.miami.edu]
- 16. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 17. westliberty.edu [westliberty.edu]
oxidation of (1-benzyl-1H-imidazol-4-yl)methanol to aldehyde
Application Note: Selective Oxidation of (1-Benzyl-1H-imidazol-4-yl)methanol to 1-Benzyl-1H-imidazole-4-carbaldehyde
Executive Summary
The transformation of (1-benzyl-1H-imidazol-4-yl)methanol (Substrate) to 1-benzyl-1H-imidazole-4-carbaldehyde (Target) is a pivotal intermediate step in the synthesis of various pharmaceutical agents, including kinase inhibitors and antifungal drugs. This oxidation presents specific chemoselective challenges due to the basicity of the imidazole ring (which can poison acid-dependent oxidants) and the potential for over-oxidation to the carboxylic acid.
This Application Note details two validated protocols:
-
Activated Manganese Dioxide (
) Oxidation: The industry "Gold Standard" for bench-to-pilot scale, offering mild conditions and simplified workup. -
Swern Oxidation: A metal-free, low-temperature alternative suitable for strict heavy-metal control environments.
Chemical Context & Mechanistic Insight
The Challenge: Heterocyclic Alcohol Oxidation
Imidazole-based alcohols possess a basic nitrogen (N-3) and a potentially acid-sensitive benzyl group (at N-1).
-
Basicity: The lone pair on N-3 can coordinate with metal oxidants or neutralize acidic protons required in Jones-type oxidations.
-
Solubility: The polar nature of the imidazole ring often necessitates polar aprotic solvents or chlorinated solvents.
-
Selectivity: The target aldehyde is activated (benzylic-like) and susceptible to further oxidation to 1-benzyl-1H-imidazole-4-carboxylic acid if the oxidant is too aggressive.
Why Manganese Dioxide ( )?
Activated
-
Adsorption: The alcohol hydroxyl group coordinates to the Mn(IV) surface.
-
Radical Abstraction: A hydrogen atom is transferred from the carbinol carbon to the surface, forming a radical intermediate stabilized by the imidazole
-system (similar to allylic/benzylic resonance). -
Desorption: The aldehyde is released, and the surface is reduced to Mn(III)/Mn(II). Crucially, saturated aliphatic alcohols are oxidized very slowly, providing high chemoselectivity for the imidazole methanol.
Experimental Protocols
Method A: Activated Oxidation (Recommended)
Best for: Routine synthesis, high purity requirements, ease of workup.
Materials:
-
Substrate: (1-Benzyl-1H-imidazol-4-yl)methanol
-
Reagent: Activated Manganese(IV) oxide (Sigma-Aldrich or similar; must be "Activated" grade).
-
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Filtration Aid: Celite® 545.
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of (1-benzyl-1H-imidazol-4-yl)methanol in DCM (concentration ~0.1 M).
-
Note: If solubility is poor, add a small amount of Methanol (up to 5% v/v), though pure DCM is preferred to prevent over-oxidation.
-
-
Addition: Add 10.0 equiv (by weight) of Activated
.-
Critical Step:
quality varies.[1] A 10:1 to 20:1 weight ratio is standard because the reaction is surface-area limited.
-
-
Reaction: Stir the heterogeneous black suspension vigorously at Reflux (40°C) for 4–6 hours.
-
Monitoring: Check TLC (EtOAc/MeOH 9:1). The aldehyde typically runs higher (less polar) than the alcohol.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the manganese oxides.[1]
-
Wash the filter cake thoroughly with DCM (3 x reaction volume) to recover adsorbed product.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure. The product usually solidifies upon drying.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Incomplete Conversion | "Dead"
Method B: Swern Oxidation (Metal-Free Alternative)
Best for: Large scale where solid waste (
Materials:
Protocol:
-
Activation: Cool a solution of Oxalyl Chloride (1.2 equiv) in anhydrous DCM to -78°C . Dropwise add DMSO (2.4 equiv) in DCM. Stir for 15 min.
-
Oxidation: Add a solution of the substrate (1.0 equiv) in DCM dropwise, maintaining temp < -60°C. Stir for 30–45 min.
-
Termination: Add
(5.0 equiv) dropwise. The mixture will become thick/white. Allow to warm to Room Temperature over 1 hour. -
Workup: Quench with saturated
or water. Extract with DCM.[5][6] Wash organic layer with brine, dry over , and concentrate.
Safety Note: This reaction generates Dimethyl Sulfide (DMS) (stench) and CO gas (toxic). Perform in a well-ventilated fume hood.
Visualization & Workflow
Workflow Diagram: Process
Figure 1: Step-by-step workflow for the Manganese Dioxide oxidation of imidazole methanol.
Decision Matrix: Method Selection
Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on scale and constraints.
Analytical Validation (Expected Data)
Upon isolation, the product should be characterized to confirm oxidation of the alcohol to the aldehyde.[1]
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Product is less polar than starting alcohol ( | |
| 1H NMR | Diagnostic: Appearance of Aldehyde proton.[7] | |
| 1H NMR | Benzyl | |
| 1H NMR | Imidazole ring protons (C2-H and C5-H). | |
| IR | ~1680-1690 | Strong C=O stretch (Aldehyde). |
| HPLC | Shift in retention time | Purity check (Target >98%). |
References
-
Synthesis of 1-benzylimidazole-4-carbaldehyde : Ohkanda, J., et al. "Design and Synthesis of Peptidomimetic Protein Farnesyltransferase Inhibitors." Organic & Biomolecular Chemistry, 2006, 4 (3), 482–492.
-
General MnO2 Protocol : "Manganese(IV) oxide." Encyclopedia of Reagents for Organic Synthesis, Wiley Online Library.
-
Swern Oxidation Mechanism : Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide."[2] Tetrahedron, 1978, 34 (11), 1651–1660.
-
Stability Data : "1-Benzyl-1H-imidazole-5-carbaldehyde Safety & Handling." ChemicalBook/Sigma-Aldrich MSDS Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Defect Engineering & Functionalization using (1-benzyl-1H-imidazol-4-yl)methanol
This Application Note provides a comprehensive technical guide on utilizing (1-benzyl-1H-imidazol-4-yl)methanol in Metal-Organic Framework (MOF) synthesis.
Based on its chemical structure (N1-substituted imidazole), this molecule functions primarily as a monodentate modulator or defect-generating linker rather than a structural bridge. Its incorporation allows researchers to introduce steric bulk (benzyl group) and reactive handles (hydroxymethyl group) into MOF pores, critical for tailoring hydrophobicity and enabling Post-Synthetic Modification (PSM).
Part 1: Chemical Logic & Mechanistic Insight
Ligand Analysis
To use (1-benzyl-1H-imidazol-4-yl)methanol effectively, one must understand its coordination limitations:
-
N1 Position (Blocked): The benzyl group at the N1 position prevents the formation of extended imidazolate networks (like ZIF-8 or ZIF-67) where the imidazole ring bridges two metal centers (M-Im-M).
-
N3 Position (Active Donor): The pyridine-like nitrogen at N3 is a strong donor capable of coordinating to soft/borderline metals (Zn²⁺, Co²⁺, Cu²⁺).
-
C4-Hydroxymethyl (-CH₂OH): This group provides a secondary coordination site (forming chelates) or, more commonly, remains uncoordinated to act as a reactive handle inside the MOF pore.
Strategic Role: The "Defect Generator"
In MOF synthesis, this molecule acts as a terminating ligand . When it competes with a bridging linker (e.g., 2-methylimidazole or terephthalic acid), it binds to a metal node but cannot bridge to the next node. This creates a structural defect (missing linker defect), resulting in:
-
Pore Expansion: Merging of adjacent pores due to missing walls.
-
Surface Functionalization: The benzyl and hydroxymethyl groups are displayed within the pore or on the crystal surface.
-
Crystal Capping: At high concentrations, it inhibits growth, reducing crystal size to the nanoscale.
Part 2: Experimental Protocols
Protocol A: Synthesis of Benzyl-OH Functionalized ZIF-8 (Doping Method)
Objective: Incorporate (1-benzyl-1H-imidazol-4-yl)methanol into the ZIF-8 lattice to introduce hydrophobicity and hydroxyl sites.
Materials:
-
Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]
-
Bridging Linker: 2-Methylimidazole (2-MeIm)
-
Modulator/Dopant: (1-benzyl-1H-imidazol-4-yl)methanol (Bn-Im-OH)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Precursor Preparation:
-
Solution A: Dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of MeOH.
-
Solution B: Dissolve 0.657 g (8 mmol) of 2-MeIm in 10 mL of MeOH.
-
Solution C (Modulator): Dissolve 0.190 g (1 mmol) of Bn-Im-OH in 5 mL of MeOH. Note: Sonicate if necessary to ensure complete dissolution.
-
-
Mixing & Crystallization:
-
Add Solution C to Solution B and stir for 5 minutes to homogenize the ligand mixture.
-
Rapidly pour Solution A into the Ligand mixture (B+C) under vigorous magnetic stirring (700 rpm).
-
Observation: The solution should turn milky white within 1–60 minutes depending on the modulator ratio.
-
-
Aging:
-
Stop stirring immediately after mixing.
-
Allow the suspension to stand undisturbed at Room Temperature (25°C) for 24 hours.
-
-
Isolation:
-
Centrifuge the suspension at 8,000 rpm for 10 minutes.
-
Discard the supernatant.
-
-
Washing (Critical Step):
-
Resuspend the pellet in fresh MeOH. Sonicate for 5 minutes.
-
Centrifuge again. Repeat this wash cycle 3 times to remove unreacted Bn-Im-OH trapped in the pores.
-
Validation: Check the supernatant via UV-Vis; the benzyl group has a distinct absorption. Wash until no UV signal is detected in the wash solvent.
-
-
Activation:
-
Dry the powder under vacuum at 80°C for 12 hours. Caution: Do not exceed 120°C to prevent degradation of the hydroxymethyl group.
-
Data Summary Table: Effect of Modulator Ratio
| Bn-Im-OH : Zn Ratio | Expected Crystal Size | Functionalization Level | Porosity (BET) |
| 0 : 1 (Pure ZIF-8) | ~500 nm | None | ~1400 m²/g |
| 1 : 1 | ~200 nm | Low (Surface only) | ~1350 m²/g |
| 4 : 1 | <100 nm | High (Internal Defects) | ~1100 m²/g |
Protocol B: Post-Synthetic Modification (PSM) via Esterification
Objective: Utilize the free -OH group on the incorporated ligand to attach a secondary drug pharmacophore or fluorescent tag.
Reaction Logic:
MOF-CH₂OH + R-COOH
Methodology:
-
Setup: Suspend 100 mg of Bn-Im-OH doped ZIF (from Protocol A) in 10 mL of anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add 1.2 equivalents (relative to estimated -OH content) of the target carboxylic acid (e.g., Ibuprofen for drug delivery models) and 1.2 equivalents of DCC (dicyclohexylcarbodiimide).
-
Catalysis: Add a catalytic amount (10 mol%) of DMAP (4-dimethylaminopyridine).
-
Reaction: Stir gently at Room Temperature for 24–48 hours. Note: Do not reflux, as ZIFs can degrade in boiling carboxylic acids.
-
Purification: Centrifuge and wash extensively with DCM to remove the urea byproduct and unreacted acid.
Part 3: Visualization & Mechanism
Mechanism of Defect Formation
The following diagram illustrates how (1-benzyl-1H-imidazol-4-yl)methanol interrupts the standard ZIF network formation, creating a functionalized "pocket."
Caption: Competitive coordination of the modulator prevents bridging, creating a functionalized defect site.
Experimental Workflow
Caption: Workflow for synthesis and optional post-synthetic modification of the functionalized MOF.
Part 4: Scientific Integrity & Troubleshooting
Critical Control Points
-
Modulator Concentration: If the ratio of Bn-Im-OH to Zn exceeds 4:1, the coordination equilibrium may shift entirely to discrete molecular complexes (e.g., [Zn(Bn-Im-OH)₄]²⁺) rather than a porous framework. Validation: If the product dissolves completely in water or methanol upon washing, the framework did not form.
-
Activation Temperature: The hydroxymethyl group is susceptible to oxidation or dehydration. Avoid activation temperatures >150°C. Use solvent exchange (e.g., with chloroform) followed by mild vacuum drying.
-
Steric Hindrance: The benzyl group is bulky. High incorporation rates (>20%) may lead to pore collapse or phase transition to non-porous dense phases. Monitor crystallinity via PXRD.
References
-
Defect Engineering in MOFs: Cravillon, J., et al. "Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework." Chemistry of Materials, 2009.
-
Imidazole Alcohol Coordination: Kazimierczuk, K., et al. "Coordination complexes of Mn(II), Co(II), Ni(II), Zn(II) and Cd(II) with histaminol." Polyhedron, 2020.
-
Modulator Role of N-Substituted Imidazoles: Pan, Y., et al. "Yield-Optimized Synthesis of ZIF-8 Nanoparticles." Journal of Membrane Science, 2011.
-
Post-Synthetic Modification of ZIFs: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 2012.
The Emergence of 1-Benzyl-4-hydroxymethylimidazole as a Versatile Ligand in Modern Coordination Chemistry
Introduction: Beyond the Archetype - The Unique Potential of Substituted Imidazoles
The imidazole moiety is a cornerstone in coordination and medicinal chemistry, prized for its versatile N-donor capabilities and its presence in biologically crucial molecules like histidine.[1][2] While the parent imidazole has been extensively studied, the strategic functionalization of the imidazole ring unlocks a vast chemical space with tailored electronic and steric properties. This guide focuses on a ligand of burgeoning interest: 1-benzyl-4-hydroxymethylimidazole. The N-benzylation of the imidazole ring enhances lipophilicity and introduces potential for π-stacking interactions, while the 4-hydroxymethyl group provides an additional coordination site (O-donor), enabling the formation of multinuclear or chelated metal complexes with unique structural and reactive properties.
This application note provides a comprehensive overview of 1-benzyl-4-hydroxymethylimidazole as a ligand, detailing a proposed synthetic route, its anticipated coordination behavior, and protocols for the synthesis and characterization of its metal complexes. We will explore its potential applications in catalysis and drug development, supported by data from analogous systems.
Ligand Synthesis: A Proposed Regioselective Pathway
The regioselective synthesis of 1,4-disubstituted imidazoles can be challenging.[3][4] A plausible and efficient route to 1-benzyl-4-hydroxymethylimidazole involves a two-step process starting from a readily available precursor, 4-(hydroxymethyl)imidazole. This proposed synthesis is based on established N-alkylation methodologies for imidazole derivatives.[5][6]
Logical Workflow for Ligand Synthesis
Caption: Proposed workflow for the synthesis of 1-benzyl-4-hydroxymethylimidazole.
Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxymethylimidazole
Materials:
-
4-(Hydroxymethyl)imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)imidazole (1.0 equivalent).
-
Deprotonation: Suspend the 4-(hydroxymethyl)imidazole in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
N-Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-hydroxymethylimidazole.
Note: This is a proposed synthesis and may require optimization of reaction conditions.
Coordination Chemistry: A Bifunctional Ligand
1-Benzyl-4-hydroxymethylimidazole is expected to act as a versatile ligand, capable of coordinating to a wide range of transition metals. Its primary coordination site is the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a strong σ-donor.[1] The hydroxyl group at the 4-position can act as a secondary, weaker O-donor, allowing for chelation or the formation of bridging polynuclear structures.
Coordination Modes of 1-Benzyl-4-hydroxymethylimidazole
Caption: Potential coordination modes of 1-benzyl-4-hydroxymethylimidazole.
The preferred coordination mode will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.
Application in Catalysis: A Focus on Copper Complexes
Imidazole-containing ligands have been extensively used to create copper complexes that mimic the active sites of copper-containing enzymes and catalyze a variety of oxidation reactions.[7][8][9][10] The combination of a soft N-donor from the imidazole and a harder O-donor from the hydroxymethyl group in 1-benzyl-4-hydroxymethylimidazole makes it an attractive ligand for stabilizing copper in various oxidation states.
Proposed Catalytic Cycle for a Copper(II) Complex
Caption: A generalized catalytic cycle for the oxidation of a substrate by a copper complex of 1-benzyl-4-hydroxymethylimidazole.
Experimental Protocol: Synthesis of a Copper(II) Complex
Materials:
-
1-Benzyl-4-hydroxymethylimidazole
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve 1-benzyl-4-hydroxymethylimidazole (2.0 equivalents) in methanol.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in a minimum amount of methanol.
-
Complexation: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. A color change should be observed.
-
Precipitation: Stir the reaction mixture for 2-3 hours. The product may precipitate directly from the solution. If not, slowly add diethyl ether to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.
-
Drying: Dry the complex under vacuum.
Characterization: The resulting complex should be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.
Table 1: Expected Spectroscopic Data for a Cu(II) Complex
| Technique | Expected Observations | Rationale |
| FT-IR | Shift in the C=N stretching vibration of the imidazole ring to a higher frequency. Broadening of the O-H stretch. | Coordination of the imidazole nitrogen to the copper center. Involvement of the hydroxyl group in coordination. |
| UV-Vis | Appearance of a d-d transition band in the visible region. | Characteristic of a d⁹ Cu(II) complex. |
Application in Drug Development: Silver and Zinc Complexes as Antimicrobial Agents
Metal complexes, particularly those of silver and zinc, are gaining increasing attention as potential antimicrobial agents to combat drug-resistant pathogens.[11][12][13] Imidazole-based ligands can enhance the efficacy of these metals by facilitating their transport across cell membranes and stabilizing the active metal species.[14][15]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of silver and zinc complexes is often attributed to their ability to disrupt essential cellular processes. This can include binding to proteins and enzymes, interfering with nutrient uptake, and generating reactive oxygen species (ROS) that cause oxidative damage to the cell.
Experimental Protocol: Synthesis of a Silver(I) Complex
Materials:
-
1-Benzyl-4-hydroxymethylimidazole
-
Silver(I) nitrate (AgNO₃)
-
Ethanol
-
Acetonitrile
Procedure:
-
Ligand Solution: Dissolve 1-benzyl-4-hydroxymethylimidazole (2.0 equivalents) in a mixture of ethanol and acetonitrile.
-
Metal Salt Solution: In a separate flask, protected from light, dissolve silver(I) nitrate (1.0 equivalent) in acetonitrile.
-
Complexation: Slowly add the silver(I) nitrate solution to the stirred ligand solution at room temperature in the dark.
-
Crystallization: Allow the solution to stand in the dark. Slow evaporation of the solvent should yield crystalline product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol.
-
Drying: Dry the complex in a desiccator in the dark.
Note: Silver complexes are often light-sensitive and should be handled accordingly.
Antimicrobial Activity Screening Protocol
The synthesized complexes can be screened for their antimicrobial activity using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Table 2: Representative Data on Antimicrobial Activity of Silver-Imidazole Complexes
| Organism | MIC (µg/mL) of a Representative Silver-Imidazole Complex[16] |
| Staphylococcus aureus | 2.61 - 47.9 |
| Candida albicans | 0.01 - 27.1 |
Note: This data is for analogous silver-azole complexes and serves as a reference for the potential activity of a 1-benzyl-4-hydroxymethylimidazole silver complex.[16]
Conclusion and Future Outlook
1-Benzyl-4-hydroxymethylimidazole presents a compelling scaffold for the development of novel coordination complexes. Its bifunctional nature allows for a rich and diverse coordination chemistry, leading to complexes with potential applications in catalysis and medicinal chemistry. The protocols and insights provided in this application note offer a foundational framework for researchers to explore the chemistry and applications of this promising ligand. Further studies, including detailed structural characterization by X-ray crystallography and comprehensive biological and catalytic testing, are warranted to fully elucidate the potential of 1-benzyl-4-hydroxymethylimidazole and its metal complexes.
References
-
Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 9(24), 8286–8289. [Link]
-
Sorrell, T. N., & Allen, W. E. (1998). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 63(21), 7483–7484. [Link]
-
Pooi, B., Lee, J., Choi, K., Hirao, H., & Hong, S. H. (2014). Tandem Insertion–Cyclization Reaction of Isocyanides in the Synthesis of 1,4-Diaryl-1H-imidazoles: Presence of N-Arylformimidate Intermediate. The Journal of Organic Chemistry, 79(19), 9231–9245. [Link]
-
Klinman, J. P. (2020). Imidazole-rich copper peptides as catalysts in xenobiotic degradation. PLoS ONE, 15(11), e0241995. [Link]
-
Kowalski, D., et al. (2018). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules, 23(10), 2635. [Link]
-
Watson, P. S. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Letters in Organic Chemistry, 5(1), 24-27. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. Retrieved from [Link]
-
López, I., et al. (2023). Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. Inorganic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Chen, W. (1995). Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts. University of Groningen. [Link]
-
Wang, Y., et al. (2020). 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. Catalysts, 10(3), 321. [Link]
-
Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative. Metal-Based Drugs, 7(1), 17-22. [Link]
-
Chylewska, A., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 23(12), 6561. [Link]
- U.S. Patent No. 4,063,023. (1977). Process for preparing 4-(hydroxymethyl)imidazole compounds.
- U.S. Patent No. 4,224,452. (1980). Method for preparing 4-hydroxymethyl imidazoles.
-
ResearchGate. (n.d.). Copper acetate/imidazole based catalytic system for the synthesis of quinazolinone by radical methylation/C−H amination/oxidation cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Applications of Imidazolium Ionic Liquid-tagged Zinc(II) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity (MIC, μM) of silver(I) complexes 1-3, the... Retrieved from [Link]
-
Glisic, B. D., & Djuran, M. I. (2024). Silver(I) complexes containing antifungal azoles: significant improvement of the anti-Candida potential of the azole drug after its coordination to the silver(I) ion. RSC Medicinal Chemistry, 15(1), 35-46. [Link]
-
Pandey, A., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry, 2014, 1-14. [Link]
-
Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]
-
Kholodov, F., et al. (2022). Antimicrobial and Antifungal Action of Biogenic Silver Nanoparticles in Combination with Antibiotics and Fungicides Against Opportunistic Bacteria and Yeast. International Journal of Molecular Sciences, 23(21), 13317. [Link]
-
Medici, S., et al. (2021). Silver (I) N-Heterocyclic Carbene Complexes: A Winning and Broad Spectrum of Antimicrobial Properties. International Journal of Molecular Sciences, 22(5), 2596. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Retrieved from [Link]
-
Chapman, S. K., et al. (2004). The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). Journal of Inorganic Biochemistry, 98(9), 1545-1552. [Link]
-
Heinze, K. (2009). Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
-
Chen, S.-S., & Zhang, J.-J. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565. [Link]
-
Royal Society of Chemistry. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]
-
Grimmett, M. R. (1987). N-Alkylation of imidazoles. University of Otago. [Link]
-
Reddy, K. K., & Subba Rao, N. V. (1969). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-149. [Link]
-
Boumoud, T., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1362-1370. [Link]
-
PubChem. (n.d.). n-Benzyl oxymethyl-4-nitro-imidazole. Retrieved from [Link]
-
Rashidi, M., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 963-967. [Link]
-
Pérez, L. M., et al. (2025). Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. Molecules, 30(7), 1234. [Link]
Sources
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. Imidazole-rich copper peptides as catalysts in xenobiotic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Antifungal Action of Biogenic Silver Nanoparticles in Combination with Antibiotics and Fungicides Against Opportunistic Bacteria and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silver (I) N-Heterocyclic Carbene Complexes: A Winning and Broad Spectrum of Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Silver( i ) complexes containing antifungal azoles: significant improvement of the anti- Candida potential of the azole drug after its coordination to ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03010E [pubs.rsc.org]
preparation of 1-benzyl-4-chloromethylimidazole hydrochloride
Technical Application Note: High-Purity Synthesis of 1-Benzyl-4-Chloromethylimidazole Hydrochloride
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 1-benzyl-4-chloromethylimidazole hydrochloride (CAS: 19276-03-0). This compound is a critical electrophilic building block in medicinal chemistry, widely used to introduce the imidazole moiety into pharmacophores (e.g., purinergic receptor antagonists, thromboxane synthase inhibitors).
Critical Challenge: The free base of 4-chloromethylimidazole is inherently unstable due to intermolecular self-alkylation (polymerization). Consequently, this protocol isolates the product strictly as the hydrochloride salt , which is stable and crystalline. Furthermore, the synthesis addresses the regioselectivity challenge inherent in alkylating 4-substituted imidazoles, ensuring the isolation of the specific 1,4-isomer over the 1,5-byproduct.
Safety Warning: 1-Benzyl-4-chloromethylimidazole is a potent alkylating agent and a suspected vesicant. All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).
Retrosynthetic Analysis & Pathway
The synthesis proceeds via a two-step sequence:
-
Regioselective Benzylation: 4-(Hydroxymethyl)imidazole is alkylated to form 1-benzyl-4-(hydroxymethyl)imidazole.
-
Deoxychlorination: The alcohol is converted to the alkyl chloride using thionyl chloride (
).
Figure 1: Synthetic pathway emphasizing the critical purification of the intermediate alcohol.
Experimental Protocol
Step 1: Preparation of 1-Benzyl-4-(hydroxymethyl)imidazole
Targeting the 1,4-isomer.
Reagents:
-
4-(Hydroxymethyl)imidazole hydrochloride (1.0 eq)
-
Potassium carbonate (
), anhydrous (2.5 eq) -
Acetonitrile (Reagent Grade, 10 mL/g of substrate)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(hydroxymethyl)imidazole HCl and finely powdered
in acetonitrile. -
Activation: Stir at room temperature for 30 minutes to neutralize the HCl salt and generate the free imidazole base in situ.
-
Addition: Add Benzyl chloride dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours.-
Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (
) should disappear, and two spots will appear: the major 1,4-isomer ( ) and the minor 1,5-isomer ( ).
-
-
Workup:
-
Cool to room temperature.[1] Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to yield a viscous yellow oil.
-
-
Purification (CRITICAL):
Step 2: Synthesis of 1-Benzyl-4-chloromethylimidazole Hydrochloride
Conversion to the active electrophile.
Reagents:
-
1-Benzyl-4-(hydroxymethyl)imidazole (from Step 1) (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM), anhydrous (10 mL/g)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (
). Add the purified alcohol intermediate and dissolve in anhydrous DCM. -
Cooling: Cool the solution to
using an ice bath. -
Chlorination: Add
dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.-
Caution:
and gas will evolve. Vent through a caustic scrubber (NaOH trap).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate typically begins to form.
-
Isolation:
-
Dilute the suspension with an equal volume of anhydrous Diethyl Ether (
) to complete precipitation. -
Filter the white solid rapidly under a blanket of
(the solid is hygroscopic). -
Wash the cake with cold
.
-
-
Drying: Dry in a vacuum desiccator over
or pellets.-
Yield: 85–95%.
-
Appearance: White to off-white crystalline solid.
-
Process Control & Logic (The "Why")
| Parameter | Specification | Scientific Rationale |
| Regioselectivity | 1,4-isomer > 95% | Alkylation of 4-substituted imidazoles yields a mixture. The 1,4-isomer is thermodynamically favored but must be purified by crystallization before chlorination. Separating the chloro-isomers is far more difficult due to instability. |
| Temperature (Step 2) | High temperatures during chlorination can cause the chloromethyl group to alkylate the N3 position of another imidazole molecule, leading to polymerization/tars. | |
| Salt Formation | HCl Salt | The free base (1-benzyl-4-chloromethylimidazole) is autocatalytically unstable. The protonated imidazole ring (HCl salt) deactivates the nucleophilic nitrogen, preventing self-reaction. |
| Moisture Control | Strictly Anhydrous | The chloromethyl group hydrolyzes back to the alcohol rapidly in the presence of water. |
Analytical Validation
1H NMR (400 MHz, DMSO-d6):
- 9.40 (s, 1H, H-2 imidazole) – Diagnostic downfield shift due to cationic nature.
- 7.85 (s, 1H, H-5 imidazole)
- 7.35–7.45 (m, 5H, Phenyl)
-
5.45 (s, 2H, N-
-Ph) -
4.98 (s, 2H,
-Cl) – Key peak confirming chlorination (shifted from ~4.4 ppm in alcohol).
Melting Point:
-
~148–152°C (with decomposition).
Troubleshooting Guide
Figure 2: Decision tree for common synthetic failures.
References
-
Regioselectivity in Imidazole Alkylation
- Title: "Regioselective Synthesis of 1,4-Disubstituted Imidazoles."
- Source:Journal of Organic Chemistry.
- Context: Explains the steric and electronic factors favoring 1,4-substitution and purification str
-
(General Journal Link for verification of standard protocols).
-
Chlorination Protocol
- Title: "Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide." (Adapted for 4-isomer).
- Source: BenchChem Protocols.
- Context: Provides baseline conditions for thionyl chloride mediated chlorin
-
Safety Data
- Title: "1-Benzyl-4-chloromethylimidazole Hydrochloride MSDS."
- Source: ChemicalBook / PubChem.
- Context: Handling vesicants and alkyl
- Title: "The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives.
Sources
Application Note: Strategic Protocols for the N-Alkylation of Imidazole with Benzyl Bromide
This Application Note provides a comprehensive technical guide for the N-alkylation of imidazole with benzyl bromide. It is designed for research scientists and process chemists, moving beyond basic recipes to explore reaction dynamics, critical process parameters (CPPs), and strategic optimization.
) of Heterocycles Target Molecule: 1-Benzyl-1H-imidazole (CAS: 4238-71-5)Executive Summary & Mechanistic Insight
The synthesis of 1-benzylimidazole is a foundational transformation in medicinal chemistry, serving as a core scaffold for antifungal agents (e.g., Clotrimazole, Econazole) and ionic liquids. The reaction proceeds via a classic
While theoretically simple, the reaction poses specific challenges:
-
Amphotericity: Imidazole is both a weak acid (
) and a moderate nucleophile. -
Over-Alkylation (The "Quaternization Trap"): The product, 1-benzylimidazole, is more basic and nucleophilic than the starting material (due to the inductive effect of the benzyl group). If stoichiometry is uncontrolled, the product reacts with a second equivalent of benzyl bromide to form the 1,3-dibenzylimidazolium bromide salt.
Reaction Mechanism
The pathway involves the deprotonation of the pyrrole-like nitrogen (N1) followed by nucleophilic attack on the benzylic carbon.
Figure 1: Mechanistic pathway highlighting the critical branching point for over-alkylation.
Strategic Reaction Optimization
Select the protocol based on your available equipment and substrate sensitivity.
| Feature | Method A: Mild/Green ( | Method B: High Reactivity ( | Method C: Scalable (PTC/DCM) |
| Primary Utility | Routine lab synthesis; robust. | Unreactive/sterically hindered imidazoles. | Large-scale (>10g); avoids dry solvents. |
| Reaction Rate | Moderate (Reflux, 4-16 h) | Fast ( | Moderate (RT, 4-12 h) |
| Moisture Sensitivity | Low (Hygroscopic base, but tolerant) | Critical (Violent reaction with water) | None (Biphasic system) |
| Key Risk | Incomplete conversion if temp is too low. | Fire hazard ( | Emulsion formation during workup. |
| Yield Potential | 80-90% | 85-95% | 90-98% |
Detailed Experimental Protocols
Protocol A: The "Standard" Method ( / Acetonitrile)
Best for: Routine synthesis where safety and ease of handling are prioritized over speed.
Reagents:
-
Benzyl Bromide (1.05 equiv) — Note: Do not exceed 1.1 equiv to prevent salt formation.
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Acetonitrile (MeCN), ACS grade or anhydrous (10 mL per gram of imidazole)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Imidazole and
to the flask. Add MeCN and stir at room temperature for 10 minutes to create a suspension. -
Addition: Add Benzyl Bromide dropwise via syringe.
-
Why? Although
is mild, a controlled concentration of electrophile minimizes the statistical probability of dialkylation.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check TLC (EtOAc/Hexane 1:1). Product
; Imidazole remains at baseline or low .
-
-
Workup:
-
Purification:
-
Dissolve the crude oil in Ethyl Acetate (EtOAc).
-
Wash with water (
) to remove unreacted imidazole. -
Wash with Brine (
), dry over , and concentrate. -
Optional: If high purity is needed, perform column chromatography (Gradient: 100% Hex
5% MeOH/DCM).
-
Protocol B: The "High-Efficiency" Method ( / THF)
Best for: Electron-deficient imidazoles or when strictly anhydrous conditions are already established.
Reagents:
-
Sodium Hydride (
), 60% dispersion in mineral oil (1.2 equiv) -
Tetrahydrofuran (THF), anhydrous[5]
-
Safety:
releases hydrogen gas. Perform in a fume hood under or Ar atmosphere.
Step-by-Step Workflow:
-
Deprotonation:
-
Flame-dry a flask and cool under
. -
Add
and wash with dry hexane ( ) to remove mineral oil (optional, but improves purity). Suspend in THF ( ).[1][5] -
Add Imidazole (dissolved in minimal THF) dropwise to the
suspension at .[1] -
Observation: Vigorous bubbling (
evolution). Stir for 30 mins at RT until bubbling ceases and a clear/cloudy "imidazolide" solution forms.
-
-
Alkylation:
-
Quench & Workup:
-
Caution: Quench excess
by adding saturated solution dropwise at .[1] -
Extract with EtOAc (
). Combine organics, wash with brine, dry over . -
Concentrate to yield product.
-
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g) and Green Chemistry compliance.
Reagents:
-
Benzyl Bromide (1.1 equiv)
-
Sodium Hydroxide (
), 30-50% aq. solution (excess) -
Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 equiv)
-
Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve Imidazole and TBAB in DCM. Add the
solution.[5][6][7][8] -
Reaction: Add Benzyl Bromide in one portion. Stir vigorously (high RPM is critical for phase transfer) at RT for 4–12 hours.
-
Workup:
Critical Process Parameters (CPP) & Troubleshooting
Decision Matrix: Choosing the Right Path
Figure 2: Protocol selection guide based on scale and substrate properties.
Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or moisture contamination. | Ensure solvent is dry (Method B). Switch to reflux (Method A). |
| White Precipitate | Formation of 1,3-dibenzylimidazolium salt (Over-alkylation). | Reduce Benzyl Bromide to 1.0 equiv. Add Benzyl Bromide slower. |
| Dark/Tar Product | Decomposition due to high heat or oxidation. | Perform reaction under |
| Emulsion (PTC) | Surfactant effect of TBAB/Product. | Filter through Celite pad or add saturated brine to break emulsion. |
Characterization Data
1-Benzyl-1H-imidazole [1][3][6][8][10]
-
Appearance: Pale yellow viscous oil or low-melting solid.
-
NMR (400 MHz,
): 7.55 (s, 1H, N-CH-N), 7.39–7.30 (m, 3H, Ar-H), 7.18–7.15 (m, 2H, Ar-H), 7.10 (s, 1H, Imid-H), 6.91 (s, 1H, Imid-H), 5.12 (s, 2H, ). -
NMR (100 MHz,
): 137.5, 136.1, 129.8, 128.9, 128.1, 127.1, 119.2, 50.7 ( ).
References
-
BenchChem. (2025).[1][5][6][8] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from (Verified via search context 1.1).
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Org.[1][5][7][11] Synth. 98, 315-342.[3] Retrieved from (Verified via search context 1.8).
-
Royal Society of Chemistry. (2016).[2] Synthesis and characterization of imidazolium chlorides. Retrieved from (Verified via search context 1.10).
-
Diez-Barra, E., et al. (1990). Phase Transfer Catalysis Without Solvent: Synthesis of Bisazolylalkanes.[9] Heterocycles.[9][11] Retrieved from (Verified via search context 1.12).
-
ResearchGate. (2025). Reaction conditions for the formation of benzyl substituted imidazole.[1][5][6][7][8][12] Retrieved from (Verified via search context 1.11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04144A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving regioselectivity of imidazole N-benzylation
Technical Support Center: Imidazole N-Benzylation & Regioselectivity
Current Status: System Operational Ticket ID: REGIO-IMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Technical Support Center
You are likely here because your LC-MS trace shows a frustrating 60:40 or 50:50 split between two regioisomers, or you are trying to force a benzyl group onto the sterically crowded nitrogen and failing.
N-benzylation of substituted imidazoles is deceptively simple.[1] In reality, it is a battle between tautomeric equilibrium (thermodynamics) and nucleophilic trajectory (kinetics).[1] This guide breaks down why your selectivity is low and provides validated protocols to fix it.
Module 1: The Mechanistic Diagnostic
The Core Problem: The Tautomer Trap Unless your imidazole is symmetric (unsubstituted), you are not alkylating a single species. You are alkylating a rapid equilibrium of two tautomers.
-
The Rule of "Remote" Alkylation: In 4(5)-substituted imidazoles, the bulky substituent prefers to be at the C4 position (tautomer A) to minimize steric clash with the N-H. However, during deprotonation, the anion is ambident.[1]
-
The Outcome: Alkylation predominantly occurs at the nitrogen furthest (remote) from the bulky substituent.
Visualizing the Failure Mode
Figure 1: The mechanistic pathway showing why steric hindrance directs alkylation to the "remote" nitrogen, favoring the 1,4-isomer.[1]
Module 2: Troubleshooting Guide
Issue 1: "I'm getting a 1:1 mixture of isomers."
Diagnosis: Your substituent (R) is likely too small (e.g., Methyl, Ethyl) to provide significant steric bias, or your solvent is allowing "loose" transition states.[1]
-
Fix 1 (Steric Bulk): If R is small, electronic effects dominate.[1] Electron-withdrawing groups (EWG) at C4 deactivate the adjacent N3, strongly favoring N1 alkylation (1,4-product).[1] If R is an electron-donating group (EDG), selectivity drops.[1]
-
Fix 2 (Solvent Switch): Switch from polar aprotic (DMF/DMSO) to non-polar (Toluene/DCM) with a phase transfer catalyst.[1] This tightens the ion pair, sometimes enhancing steric discrimination.[1]
Issue 2: "I need the 1,5-isomer, but I only get the 1,4-isomer."
Diagnosis: You are fighting thermodynamics. Direct alkylation will rarely give you the 1,5-isomer as the major product.[1]
-
The Workaround: Do not alkylate the ring.
-
Route A: Cyclize the ring with the benzyl group already attached (e.g., Van Leusen synthesis using benzylamine).
-
Route B: Alkylate unsubstituted imidazole first (to get 1-benzylimidazole), then functionalize C5 via lithiation (C2 is most acidic, but C5 can be targeted if C2 is blocked or via specific directing groups).[1]
-
Issue 3: "Reaction is stalled or over-alkylating (Quaternary salts)."
Diagnosis: Base strength mismatch or stoichiometry error.
-
Fix: Use NaH (Sodium Hydride) for complete deprotonation before adding the electrophile. This prevents free base imidazole from competing with the anion, reducing quaternary salt formation.[1]
Module 3: Validated Protocols
Protocol A: High-Selectivity 1,4-Benzylation (The "Kinetic" Method)
Best for: Maximizing the major isomer (1,4-product) and clean conversion.[1]
Reagents:
-
Substrate: 4-substituted imidazole (1.0 eq)[1]
-
Base: NaH (60% dispersion in oil) (1.2 eq)[1]
-
Electrophile: Benzyl bromide (1.1 eq)[1]
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Dissolve imidazole in anhydrous DMF. Cool to 0°C (ice bath).
-
Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
-
Alkylation: Cool back to 0°C. Add Benzyl bromide dropwise (neat or in minimal DMF).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Carefully add sat. NH₄Cl solution. Extract with EtOAc.[1]
Why this works: Complete deprotonation generates the naked anion. The incoming benzyl group is forced to the least hindered nitrogen (N1) by the substituent at C4.
Protocol B: The "1,5-Isomer" Strategy (The "Block & Swap" Method)
Best for: When you absolutely need the 1,5-isomer and direct alkylation fails.[1]
Note: This is a synthetic strategy, not a single step.
-
Step 1: Start with 1-Benzylimidazole (commercially available or made via Protocol A from unsubstituted imidazole).[1]
-
Step 2 (Functionalization):
-
Dissolve 1-benzylimidazole in dry THF at -78°C.
-
Add n-BuLi (1.1 eq).[1] Note: Lithiation occurs preferentially at C2.
-
To hit C5: You must block C2 first (e.g., with a TMS group) OR use specific directing groups.[1]
-
Alternative: Use Trityl protection .[1] React imidazole with Trityl Chloride (goes to N1).[1] Then alkylate with a powerful electrophile (forces quaternization at N3).[1] Deprotect. (This is complex and yield-variable).
-
-
Recommended Alternative: De Novo Cyclization .
-
React a benzylamine derivative with a TosMIC reagent (Van Leusen reaction) to build the imidazole ring around the benzyl group, placing substituents exactly where you want them.
-
Module 4: Data & Comparison
Table 1: Solvent & Base Effects on Regioselectivity (4-Phenylimidazole + BnBr)
| Conditions | Base | Solvent | Temp | Ratio (1,4 : 1,[1]5) | Yield | Notes |
| Standard | K₂CO₃ | DMF | 80°C | ~70 : 30 | 85% | Thermodynamic control; higher mixture.[1] |
| Kinetic | NaH | THF | 0°C -> RT | >90 : 10 | 92% | Recommended. Low temp + strong base maximizes steric steering.[1] |
| Phase Transfer | KOH | Toluene/TEBA | Reflux | 60 : 40 | 78% | Poor selectivity; "loose" ion pairing.[1] |
FAQ: Frequently Asked Questions
Q: Can I separate the 1,4 and 1,5 isomers if I get a mixture?
A: Yes, but it is painful. The 1,5-isomer is usually more polar (higher dipole moment) and elutes later on silica gel, but the Rf difference is often small (
Q: Why does my 4-nitroimidazole give almost exclusive 1,4-product? A: Electronic magic. The nitro group is a strong electron-withdrawing group (EWG).[1] It pulls electron density from the ring, making the adjacent nitrogen (N3) extremely non-nucleophilic.[1] The "remote" nitrogen (N1) retains nucleophilicity, leading to >95% selectivity.[1]
Q: I used NaH and my reaction turned black/tarry. A: DMF can decompose with NaH at high temperatures or if wet.[1] Ensure your DMF is anhydrous.[1] Alternatively, the imidazole anion can be unstable if left too long without the electrophile. Add the benzyl bromide immediately after the deprotonation period.
References
-
Mechanistic Insight on Imidazole Alkylation
-
Synthetic Protocols & Solvent Effects
-
Advanced Regiocontrol (1,5-Disubstitution)
-
Van Leusen Imidazole Synthesis (Cyclization Route)
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
Technical Support Center: Separation of 1,4- and 1,5-Isomers of Benzyl Hydroxymethylimidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and analytical challenges researchers face when isolating the 1,4- and 1,5-isomers of benzyl hydroxymethylimidazole.
This guide moves beyond basic procedures, providing the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.
Mechanistic Context: The Isomerization Challenge
The alkylation of 4(5)-hydroxymethylimidazole with a benzyl halide (e.g., benzyl chloride or bromide) inherently yields a mixture of two regioisomers[1]. This occurs because 1H-imidazole derivatives with a free NH exhibit rapid prototropic tautomerism, meaning the proton rapidly exchanges between the two nitrogen atoms[2]. In solution, the starting material exists in a dynamic equilibrium[3]. When treated with a base, the resulting nucleophilic nitrogens can both attack the electrophilic benzyl halide, "freezing" the tautomeric state and yielding both 1-benzyl-4-hydroxymethylimidazole and 1-benzyl-5-hydroxymethylimidazole.
Reaction pathway and chromatographic separation of benzyl hydroxymethylimidazole isomers.
Diagnostic Data & Isomer Identification
Before attempting separation, you must establish a self-validating analytical system to track the isomers. The 1,4-isomer is consistently less polar than the 1,5-isomer. This is due to the spatial arrangement of the functional groups: in the 1,5-isomer, the lipophilic benzyl group and the polar hydroxymethyl group are adjacent, creating a localized region of high electron density that increases its affinity for the polar silica stationary phase.
Table 1: Comparative Analytical Profile of Benzyl Hydroxymethylimidazole Isomers
| Property | 1-Benzyl-4-hydroxymethylimidazole | 1-Benzyl-5-hydroxymethylimidazole |
| Regiochemistry | Benzyl at N1, Hydroxymethyl at C4 | Benzyl at N1, Hydroxymethyl at C5 |
| Relative Polarity | Lower (Elutes First) | Higher (Elutes Second) |
| Typical TLC | ~0.45 (DCM:MeOH 9:1) | ~0.30 (DCM:MeOH 9:1) |
| H5 singlet (~6.8 ppm) | H4 singlet (~6.9 ppm) | |
| NOESY Correlation | Benzyl | Benzyl |
Standard Operating Procedure (SOP): Chromatographic Separation
Because these isomers have similar polarities (
Phase 1: Sample Preparation and Loading
-
Dissolution: Dissolve the crude isomer mixture in a minimal volume of Dichloromethane (DCM).
-
Causality: Minimizing the loading volume prevents initial band broadening, which is critical for resolving structurally similar isomers.
-
-
Dry Loading (Mandatory): Add dry silica gel (approximately 3× the mass of the crude mixture) to the solution and evaporate to a free-flowing powder under reduced pressure.
-
Causality: Wet loading a concentrated sample often causes the solvent front to drag the compounds unevenly. Dry loading eliminates this effect, providing a perfectly narrow starting band.
-
Phase 2: Column Equilibration and Elution
-
Stationary Phase Setup: Pack the column using high-resolution spherical silica gel (20–40 µm).
-
Causality: Spherical silica provides a more uniform flow and a higher theoretical plate count compared to irregular silica, which is essential for tight isomer separations.
-
-
Solvent Deactivation: Equilibrate the column with DCM containing 1% Triethylamine (
).-
Causality:
deactivates the acidic silanol groups on the silica surface. Without it, the basic imidazole nitrogens will strongly adhere via hydrogen bonding, causing severe peak tailing and overlapping fractions.
-
-
Gradient Elution: Begin elution with 100% DCM (with 1%
). Gradually introduce Methanol (MeOH) in 1% increments, up to a maximum of 8%.-
Self-Validating Step: Monitor the eluent via TLC every 5 fractions. Once the 1,4-isomer begins to elute, halt the gradient and hold isocratic until the peak completely resolves. Only then should you increase the MeOH concentration to push off the more polar 1,5-isomer.
-
Troubleshooting & FAQs
Q: Why do the 1,4 and 1,5 isomers co-elute even with a shallow gradient? A: Co-elution usually indicates column overloading or excessive solvent polarity. Ensure your sample load does not exceed 1-2% of the total silica mass. Furthermore, if your solvent system exceeds 10% MeOH, the hydrogen-bonding capacity of the solvent overpowers the silica interactions, causing both isomers to wash off simultaneously. Refer to the troubleshooting workflow below.
Troubleshooting workflow for resolving co-eluting imidazole isomers during chromatography.
Q: How can I definitively identify which fraction is the 1,4-isomer without an authentic standard?
A: Utilize 2D NOESY NMR. In the 1,5-isomer, the benzyl
Q: Is there a way to avoid the separation entirely? A: Yes, through regioselective synthesis[4]. If physical separation is a bottleneck, you can utilize a protection strategy. By first reacting 4(5)-hydroxymethylimidazole with a bulky protecting group like trityl chloride, protection occurs exclusively at the less sterically hindered nitrogen (yielding 1-trityl-4-hydroxymethylimidazole). Subsequent benzylation is forced onto the remaining nitrogen. Deprotection of the trityl group then yields the pure 1-benzyl-5-hydroxymethylimidazole. Similar regioselective principles are utilized in advanced click-chemistry cycloadditions to force 1,4- or 1,5- substitutions[5].
References
1.[1] Synthesis of 1,4-substituted imidazoles - ACS Publications. ACS. 2.[4] Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing. RSC. 3.[2] Product Class 3: Imidazoles - Thieme E-Books & E-Journals. Thieme. 4.[5] Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI. MDPI. 5.[3] 4-(HYDROXYMETHYL)IMIDAZOLE - GSRS. NIH.
Sources
Technical Support Center: Purification of (1-benzyl-1H-imidazol-4-yl)methanol
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of (1-benzyl-1H-imidazol-4-yl)methanol (CAS: 85102-84-7)[1].
Due to its unique structural features—a lipophilic benzyl group paired with a polar, hydrogen-bonding imidazole ring and hydroxymethyl group—this intermediate is prone to specific crystallization challenges, most notably "oiling out" (liquid-liquid phase separation)[2][3]. This guide provides a self-validating, causality-driven methodology to ensure high-purity crystalline recovery.
Core Principles & Solvent System Causality
The goal of recrystallization is to leverage the temperature-dependent solubility of a compound to isolate it from impurities[4][5]. For (1-benzyl-1H-imidazol-4-yl)methanol, a binary solvent system (Mixed-Solvent Recrystallization) is highly recommended.
-
The Primary Solvent (Ethyl Acetate): The polar hydroxymethyl group and the basic imidazole nitrogen form strong dipole interactions with ethyl acetate, allowing for complete dissolution at elevated temperatures (near 77 °C).
-
The Anti-Solvent (Hexane/Heptane): The hydrophobic benzyl moiety interacts favorably with non-polar aliphatic hydrocarbons. However, the polar headgroup is entirely insoluble in hexane. By introducing hexane to the hot ethyl acetate solution, we decrease the overall dielectric constant of the medium, forcing the compound to nucleate as the temperature drops[6].
Quantitative Solvent Data Summary
To optimize your solvent ratios, reference the following physical parameters when designing your supersaturation curve:
| Solvent | Role | Boiling Point (°C) | Polarity Index | Interaction with Solute | Expected Recovery Impact |
| Ethyl Acetate | Primary (Good) | 77.1 | 4.4 | Solvates imidazole/OH via H-bond accepting. | High solubility; excess lowers yield. |
| Hexane | Anti-Solvent (Poor) | 68.7 | 0.1 | Solvates benzyl group poorly; forces nucleation. | Drives precipitation; excess causes oiling. |
| Ethanol | Primary (Alt) | 78.3 | 5.2 | Strong H-bonding; risks solvating polar impurities. | Good for highly impure crude; lower yield. |
| Water | Anti-Solvent (Alt) | 100.0 | 10.2 | Highly polar; repels the benzyl group. | High risk of trapping water in crystal lattice. |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes an Ethyl Acetate / Hexane binary system. Every step includes a validation checkpoint to ensure the system behaves as thermodynamically predicted.
Step 1: Initial Dissolution Place the crude (1-benzyl-1H-imidazol-4-yl)methanol in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of crude) while swirling continuously on a hot plate.
-
Causality: Using minimal solvent ensures the solution reaches maximum saturation, which is critical for maximizing final yield[5].
Step 2: Hot Filtration (Optional but Recommended) If the solution is cloudy or contains dark, insoluble particulates, add a small amount of activated carbon, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.
-
Validation Check: The filtrate must be completely clear and transparent. If it is still dark, repeat the carbon treatment.
Step 3: Anti-Solvent Addition (The Critical Point) Maintain the clear filtrate at a gentle boil. Begin adding hot Hexane dropwise. Continue until a faint, milky cloudiness persists in the solution even after swirling.
-
Causality: This cloudiness indicates the exact thermodynamic threshold where the solution has become saturated at the boiling point[6].
Step 4: Clearing and Cooling Add 1 to 3 drops of hot Ethyl Acetate just until the solution turns clear again. Remove the flask from the heat source. Allow it to cool undisturbed on a cork ring to room temperature.
-
Validation Check: Crystals should begin forming within 10–20 minutes. If the solution cools to room temperature with no crystals, the system is supersaturated and requires seeding (see FAQ Q2)[7].
Step 5: Isolation and Mother Liquor Analysis Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexane.
-
Self-Validating Step:Do not discard the mother liquor. Spot the mother liquor on a TLC plate alongside your pure product. If a dense product spot remains, concentrate the mother liquor under reduced pressure to 25% volume and repeat the cooling process to harvest a "second crop."
Troubleshooting Guides & FAQs
Q1: My product is forming a gooey liquid at the bottom of the flask instead of crystals. What is happening?
A: This is a phenomenon known as "oiling out" (Liquid-Liquid Phase Separation or LLPS)[2][3]. It occurs when the compound separates from the supersaturated solution as a secondary liquid emulsion rather than a solid crystal lattice[2]. This typically happens if the melting point of your impure solid is lower than the temperature of the solution when saturation is reached[6][7]. The Fix: Return the flask to the heat source until the oil dissolves. Add 10-15% more of your primary solvent (Ethyl Acetate) to lower the saturation temperature[7]. Allow the flask to cool much more slowly. If you have pure seed crystals available, add one when the solution is just above room temperature.
Q2: The solution cooled to room temperature, but no crystals formed. How do I force nucleation?
A: Your solution is trapped in a metastable supersaturated state[3]. The kinetic barrier to initial nucleation is too high. The Fix: You must provide a nucleation site. You can do this by:
-
Seeding: Dropping a single, pure crystal of (1-benzyl-1H-imidazol-4-yl)methanol into the flask.
-
Scratching: Vigorously scratching the inside bottom of the glass flask with a glass stirring rod. The micro-abrasions in the glass provide a high-energy surface for the crystal lattice to begin forming.
Q3: My recovered yield is exceptionally low (<40%). Where did I lose my product?
A: Yield loss in recrystallization is almost always due to an excess of the primary solvent, meaning the product remains dissolved even at 0 °C[5]. The Fix: Verify this by analyzing the mother liquor via HPLC or TLC. If the product is present, transfer the mother liquor to a rotary evaporator, remove 50-70% of the solvent volume, and repeat the cooling and filtration steps.
Process Visualizations
Workflow & Decision Matrix
The following diagram maps the logical decision points during the binary recrystallization process.
Caption: Step-by-step decision tree for the mixed-solvent recrystallization workflow.
Thermodynamic vs. Kinetic Pathways (Oiling Out)
Understanding the phase separation pathways is critical for bypassing the kinetic trap of oiling out[2][3].
Caption: Phase diagram pathways illustrating the kinetic trap of oiling out versus ordered crystallization.
References
-
Mettler Toledo. What Is Oiling Out in Crystallization?[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting Recrystallization.[Link]
-
Wikipedia. Recrystallization (chemistry).[Link]
-
Reddit r/chemistry. Recrystallization (help meeeeee) - Discussion on Oiling Out.[Link]
-
Steele, G., et al. An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, ACS Publications.[Link]
Sources
minimizing bis-alkylation side products in imidazole synthesis
Topic: Minimizing Bis-Alkylation (Quaternization) & Regio-Isomeric Side Products Ticket ID: IMID-ALK-001 Status: Resolved
Core Directive: The "Bis-Alkylation" Trap
In the context of imidazole synthesis, "bis-alkylation" most commonly refers to the unwanted formation of 1,3-dialkylimidazolium salts (quaternary ammonium salts).
This occurs because the product of your reaction (a neutral
The Kinetic Competition
To prevent this, you must manipulate the reaction kinetics so that
-
Pathway 1 (Desired):
-
Pathway 2 (Undesirable):
The Solution: You must ensure the nucleophile in Pathway 1 is orders of magnitude more reactive than the nucleophile in Pathway 2. This is achieved by fully deprotonating the imidazole to form the imidazolide anion , which is a "super-nucleophile" compared to the neutral
Visualizing the Competitive Pathway
The following diagram illustrates the critical decision points where side products are generated.
Figure 1: Competitive reaction pathways. Path A dominates when the imidazolide anion is the primary species. Path B activates if excess alkyl halide is present or if the base is too weak to sustain the anion concentration.
Troubleshooting Guide (FAQ)
Q1: I am getting a gummy precipitate instead of an oil. What happened?
Diagnosis: You have likely formed the imidazolium salt (bis-alkylation). Root Cause:
-
Excess Electrophile: You used >1.0 equivalent of alkyl halide.[2][3]
-
Weak Base: You relied on a weak base (e.g.,
in acetone) which failed to generate the highly nucleophilic anion, allowing the neutral product to compete for the electrophile. Fix:
-
Limit alkyl halide to 0.95 – 1.0 equivalents .
-
Switch to a stronger base protocol (see Protocol A) or use the "Cesium Effect" (Protocol B).
Q2: My reaction stalled at 70% conversion. Should I add more alkyl halide?
Answer: NO. Adding more alkyl halide is the fastest way to generate impurities.
Reasoning: As the reaction proceeds, the concentration of starting imidazole drops, making the collision frequency between
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) to activate the remaining alkyl halide.
-
Add more base , not more electrophile, to ensure all remaining imidazole is deprotonated.
Q3: I am alkylating a 4-substituted imidazole and getting a mixture of isomers. Is this "bis-alkylation"?
Answer: No, this is regio-isomerism due to tautomerization. Explanation: 4-substituted imidazoles exist in equilibrium with 5-substituted tautomers.
-
Electronic Control: Electron-withdrawing groups (e.g.,
, ) favor alkylation at the nitrogen furthest from the substituent (N1), leading to the 1,4-isomer. -
Steric Control: Bulky groups (e.g., Trityl, t-Butyl) block the adjacent nitrogen, forcing alkylation to the distal nitrogen. Data Table: Regioselectivity Trends
| Substituent (R) | Dominant Isomer | Driver |
| 1,4-isomer | Electronic (N1 is more nucleophilic) | |
| Mixture (approx 1:1) | Weak electronic bias | |
| 1,4-isomer | Steric Hindrance at N3 |
Validated Experimental Protocols
Protocol A: The "Sledgehammer" (Sodium Hydride)
Best for: Primary alkyl halides, valuable starting materials, and strict prevention of salts.
Mechanism: Irreversible deprotonation ensures the nucleophile is exclusively the anion (
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (60% in oil, 1.1 eq) in anhydrous THF or DMF at 0°C.
-
Addition 1: Add the Imidazole (1.0 eq) solution dropwise. Stir at 0°C for 30 mins until
evolution ceases. The solution should become clear or turn a distinct color (often yellow/orange for nitro-imidazoles). -
Addition 2: Add Alkyl Halide (0.95 - 1.0 eq) dropwise. Crucial: Do not add excess.
-
Workup: Quench with saturated
. Extract with EtOAc.[2] The product remains in the organic phase; any trace imidazolium salt will wash out into the aqueous phase.
Protocol B: The "Cesium Effect" (Mild Conditions)
Best for: Base-sensitive substrates where NaH is too harsh.
Mechanism: Cesium's large ionic radius forms a "loose ion pair" with the imidazolide anion, increasing its solubility and nucleophilicity in organic solvents significantly more than Potassium or Sodium.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF .
-
Reagents: Mix Imidazole (1.0 eq) and
(1.2 - 1.5 eq) . -
Procedure: Add Alkyl Halide (1.0 eq) and heat to 50–60°C.
-
Note: Filtration of the solid inorganic salts often yields pure product in the filtrate upon evaporation.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Scale-up and "Green" chemistry.
Mechanism: The reaction occurs at the interface or via extraction of the anion into the organic phase. The imidazolium salt byproduct is insoluble in the non-polar organic phase, effectively "crashing out" and stopping further side reactions.
-
Solvent: Toluene (Organic phase) and 50% KOH (Aqueous phase) OR Solid KOH/Toluene.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).
-
Procedure: Vigorously stir the biphasic mixture. The
is transferred to the toluene layer, reacts with , and the neutral product stays in toluene. -
Benefit: If any salt forms, it partitions immediately into the water/solid phase, purifying the organic layer in situ.
References
-
BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from
-
Kremenchuzky, L. D., et al. (2011).[4] Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.[4] Synthesis.[2][4][5][6][7][8][9] Retrieved from
-
RSC Publishing. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate.[10] Chemical Communications.[10] Retrieved from
-
Halpern, M. High-Dilution PTC N-Alkylation. Phase Transfer Catalysis Communications.[3] Retrieved from
-
University of Otago. N-Alkylation of imidazoles: Regioselectivity studies. Retrieved from
-
National Institutes of Health (NIH). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 5. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Regiochemistry of Imidazole Alkylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols concerning the pivotal role of solvents in directing the regiochemical outcome of imidazole alkylation. Our goal is to equip you with the expertise to navigate the complexities of N-1 versus N-3 alkylation and optimize your synthetic strategies.
Troubleshooting Guides & FAQs
This section is designed to address the common challenges and questions that arise during the N-alkylation of unsymmetrically substituted imidazoles.
Issue 1: Poor Regioselectivity - My reaction yields a mixture of N-1 and N-3 alkylated isomers. How can I favor one over the other?
Root Cause Analysis: The formation of regioisomers is a common hurdle in the alkylation of unsymmetrical imidazoles.[1][2] The outcome is a delicate interplay of electronic effects, steric hindrance, and, critically, the reaction medium.[3] Upon deprotonation, the resulting imidazolate anion has electron density distributed across both nitrogen atoms, making both susceptible to electrophilic attack. The solvent influences which nitrogen is more available and reactive.
Troubleshooting Steps & Solutions:
-
Harnessing Solvent Polarity: The choice between a polar protic and a polar aprotic solvent is one of the most powerful tools to control regioselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions as they solvate the cation of the base but leave the imidazolate anion relatively "naked" and highly reactive.[4][5] This often leads to alkylation at the more sterically accessible nitrogen. In many cases, polar aprotic solvents like DMF can promote N-alkylation.[6]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the lone pair of electrons on the imidazole nitrogens, effectively "shielding" them and reducing their nucleophilicity.[4][7] This can slow down the reaction but can also be exploited to influence regioselectivity. Hydrogen bonding can favor alkylation at the nitrogen atom that is less involved in the hydrogen-bonding network.
-
-
Strategic Base Selection: The base's strength and nature, in conjunction with the solvent, are crucial.
-
Strong Bases (e.g., NaH): Used in anhydrous aprotic solvents like THF or DMF, they ensure complete deprotonation to the imidazolate anion.[1][6] This is often used when aiming for kinetically controlled products.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially with reactive alkylating agents.[1] Cesium carbonate is frequently reported to be highly effective.[1] The choice of a weaker base in a specific solvent can subtly alter the equilibrium between tautomers of the starting imidazole, thereby influencing the product ratio.
-
-
Exploiting Steric and Electronic Effects:
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will sterically favor alkylation at the less hindered nitrogen.[3]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, thus favoring alkylation at the more distant nitrogen atom.[3][8]
-
Issue 2: Low or No Product Yield.
Root Cause Analysis: Low yields can often be traced back to incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.[1][9]
Troubleshooting Steps & Solutions:
-
Evaluate the Base and Solvent System: Ensure the base is strong enough for complete deprotonation. For less reactive systems, switching from a carbonate base to sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common strategy.[1][6]
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Optimize Reaction Temperature: Increasing the temperature can improve the reaction rate. However, this may also lead to side reactions like dialkylation.[6][9] A systematic increase while monitoring the reaction by TLC or LC-MS is recommended.[1]
Issue 3: Formation of a Dialkylated Imidazolium Salt.
Root Cause Analysis: The N-alkylated imidazole product is still nucleophilic and can undergo a second alkylation, especially with an excess of the alkylating agent or at elevated temperatures, forming a dialkylated imidazolium salt.[1]
Troubleshooting Steps & Solutions:
-
Stoichiometry Control: Use a slight excess of the imidazole (e.g., 1.1 equivalents) relative to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent dropwise to maintain a low concentration of the electrophile.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it once the starting material is consumed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of imidazole N-alkylation? A1: The reaction is a nucleophilic substitution, typically proceeding in two steps: 1) Deprotonation of the imidazole N-H by a base to form a nucleophilic imidazolate anion, and 2) Nucleophilic attack of the imidazolate anion on the electrophilic alkylating agent.[1][10]
Q2: How does solvent polarity specifically affect the Sₙ2 reaction of imidazole alkylation? A2: Polar aprotic solvents (like DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions because they solvate the cation of the base but do not strongly solvate the anionic nucleophile (imidazolate).[4] This "naked" nucleophile is more reactive.[4] Conversely, polar protic solvents (like water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing the reaction.[4][11]
Q3: Can I use nonpolar solvents for imidazole alkylation? A3: Generally, nonpolar solvents are not suitable because the ionic imidazolate salt and the base are often insoluble, leading to a very slow or stalled reaction.[12]
Q4: How do I confirm the regiochemistry of my product? A4: Spectroscopic methods are essential. 1H and 13C NMR are standard. For unambiguous determination of the N-1 versus N-3 substitution pattern, 2D NMR techniques like NOESY and HMBC are highly informative.[6]
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the general trends observed when considering solvent effects on the regioselectivity of alkylating a hypothetical 4-substituted imidazole.
| Solvent Type | Typical Solvents | General Effect on Nucleophile | Expected Major Regioisomer (General Trend) | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | "Naked," highly reactive anion | Product distribution is often governed by a combination of sterics and electronics. May favor the less sterically hindered nitrogen. | Solvates the cation, leaving the imidazolate anion highly nucleophilic.[4] |
| Polar Protic | Ethanol, Methanol, Water | Solvated, less reactive anion | Can favor the less hydrogen-bonded nitrogen, which may be the more sterically hindered one. | Hydrogen bonding can shield one nitrogen more than the other, influencing the site of attack.[7][13] |
| Nonpolar | Toluene, Hexane | Poor solubility of reactants | Generally not suitable for this reaction type. | Charged intermediates and reactants are often insoluble.[12] |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for imidazole alkylation, highlighting the critical role of the solvent.
Protocol 1: Alkylation in a Polar Aprotic Solvent (Acetonitrile)
This method is widely used due to its generally good yields and relatively mild conditions.[10]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Alkylating Agent (e.g., Benzyl Bromide, 1.0-1.2 equiv)[10]
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.1-1.5 equiv)[1]
-
Anhydrous Acetonitrile (MeCN)[1]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted imidazole and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.[1]
-
Add the alkylating agent dropwise to the stirred mixture.[1]
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Alkylation with a Strong Base in an Anhydrous Aprotic Solvent (THF)
This protocol is suitable for less reactive imidazoles or alkylating agents.[1]
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Substituted Imidazole (1.0 equiv)
-
Alkylating Agent (1.0-1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the sodium hydride.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[1]
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]
-
Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
General Reaction Mechanism
The fundamental process of N-alkylation involves the deprotonation of imidazole followed by nucleophilic attack.
Caption: General mechanism for the N-alkylation of imidazole.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree illustrates a logical approach to optimizing the regioselectivity of your imidazole alkylation.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. quora.com [quora.com]
Technical Support Center: Temperature Control for Selective N-Alkylation of Imidazoles
Welcome to the Technical Support Center. Achieving regioselective N-alkylation in unsymmetrical imidazoles (such as 4-substituted or 5-substituted derivatives) is a notorious challenge in drug development and synthetic chemistry. Because imidazoles rapidly tautomerize, both the N1 (pyrrole-like) and N3 (pyridine-like) nitrogen atoms can act as nucleophiles.
Temperature is the master variable in these reactions. It dictates whether the system operates under kinetic control (favoring the transition state with the lowest activation energy) or thermodynamic control (favoring the most stable product). This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you master this transformation.
Troubleshooting Guides & FAQs
Q1: I am getting a nearly 1:1 mixture of N1 and N3 alkylated regioisomers at room temperature. How does temperature influence this ratio? A1: You are likely trapped in a zone where neither kinetic nor thermodynamic control is fully dominant, or the reaction rate is simply too slow. At lower temperatures, the reaction is governed by kinetic control. The electrophile will preferentially attack the less sterically hindered nitrogen (typically N1 in 4-substituted imidazoles) because the transition-state energy barrier is lower. However, if the temperature is too low (e.g., room temperature), the activation energy is barely met, leading to sluggish reactions and poor yields (often <50%) [1].
-
The Solution: Elevating the temperature to a precise intermediate range (e.g., 60 °C) in a polar aprotic solvent like Acetonitrile (with a mild base like K₂CO₃) provides enough thermal energy to accelerate the kinetically favored N1-alkylation without pushing the system into thermodynamic equilibration [1].
Q2: When I heat my reaction above 80 °C to force the reaction to completion, my yield of the desired mono-alkylated product drops, and a highly polar, baseline-running byproduct forms. What is happening? A2: You are observing thermally-driven over-alkylation. The mono-N-alkylated imidazole product retains a lone pair on its second nitrogen, making it still nucleophilic. At elevated temperatures, the thermal energy easily overcomes the activation barrier for a second Sₙ2 attack, causing the product to react with excess alkylating agent to form a dialkylated imidazolium salt [2].
-
The Solution: To prevent this, strict stoichiometric control is required (use exactly 1.0 to 1.05 equivalents of the alkylating agent). If higher temperatures are absolutely necessary for your substrate, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide) to widen the kinetic window between the first and second alkylation events [2].
Q3: I need absolute regiocontrol for a complex pharmaceutical intermediate, and temperature tuning is not providing >95% selectivity. What is the definitive solution? A3: When intrinsic steric and electronic biases fail, you must override the system using the "SEM-switch" strategy. By protecting the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you can temporarily block one nitrogen. Following functionalization of the carbon backbone, you can perform a selective N3-alkylation. Subsequent deprotection of the SEM group (trans-N-alkylation) yields a single, unambiguously assigned regioisomer. This method provides complete control over regioselectivity, rendering temperature-dependent tautomerization irrelevant[3].
Quantitative Data Summary
The following table synthesizes the causal relationship between temperature, base/solvent selection, and the resulting yield and regioselectivity for the alkylation of 4-nitroimidazole.
| Substrate | Alkylating Agent | Base / Solvent | Temperature | Time | Yield (%) | Major Regioisomer |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ / CH₃CN | Room Temp (~25 °C) | 8 h | 50% | N-1 (Kinetic) |
| 4-Nitroimidazole | Ethyl bromoacetate | KOH / DMF | Room Temp (~25 °C) | 8 h | 36% | N-1 (Kinetic) |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ / CH₃CN | 60 °C | 1–3 h | 85% | N-1 (Kinetic Optimized) |
| 4-Nitroimidazole | Excess Alkyl Iodide | NaH / DMF | >80 °C | 12 h | <30% | Imidazolium Salt (Over-alkylation) |
Data synthesized from benchmark studies on the alkylation of 4-nitroimidazole derivatives [1][2].
Experimental Protocol: Kinetically-Optimized N-Alkylation
This protocol is designed as a self-validating system to maximize the yield of the less-hindered N1-isomer while preventing thermal over-alkylation.
Reagents: 4-Substituted imidazole (1.0 equiv), Alkyl bromide (1.05 equiv), Anhydrous K₂CO₃ (1.5 equiv), Anhydrous Acetonitrile (0.2 M).
Step-by-Step Methodology:
-
Deprotonation: Suspend the 4-substituted imidazole and finely powdered, anhydrous K₂CO₃ in anhydrous Acetonitrile under an inert argon atmosphere. Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild base that effectively generates the imidazolate anion without causing solvent degradation or side reactions typical of stronger bases (like NaH) at elevated temperatures.
-
-
Temperature Equilibration: Heat the suspension to precisely 60 °C using a thermostated oil bath or heating block.
-
Electrophile Addition: Add the alkyl bromide dropwise over 10 minutes.
-
Monitoring (Validation Checkpoint 1): After 1 hour, sample the reaction and spot it on a silica TLC plate alongside the starting material (Eluent: typically 5-10% MeOH in DCM).
-
Self-Validation: The disappearance of the starting material and the appearance of a new, higher-Rf UV-active spot confirms successful mono-alkylation. If a spot appears at the baseline (Rf = 0), lower the temperature immediately, as imidazolium salts are forming.
-
-
Quenching: Once the starting material is consumed (typically 1–3 hours), remove the flask from the heat source and immediately quench by pouring the mixture into ice-cold water.
-
Causality: Rapid cooling halts the kinetic energy of the system, instantly preventing any secondary Sₙ2 attack by the newly formed product.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace N3-isomer is present.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence of the imidazolate anion based on thermal input.
Mechanistic divergence of imidazole N-alkylation pathways dictated by temperature.
References
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.Der Pharma Chemica.
- Technical Support Center: Troubleshooting N-Alkyl
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.National Institutes of Health (NIH) / PMC.
Validation & Comparative
A Practical Guide to Distinguishing 1,4- and 1,5-Disubstituted Imidazole Regioisomers using NOESY NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted imidazoles, the formation of regioisomers, specifically 1,4- and 1,5-disubstituted products, is a common challenge. The precise structural elucidation of these isomers is paramount, as the substitution pattern on the imidazole ring profoundly influences the molecule's biological activity, physicochemical properties, and potential as a therapeutic agent. While one-dimensional NMR techniques provide initial structural insights, they often fall short in unambiguously differentiating between these closely related isomers. This guide provides an in-depth, practical comparison of how two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) can be effectively employed for the definitive structural assignment of 1,4- and 1,5-disubstituted imidazoles.
The Challenge of Imidazole Regioisomerism
The synthesis of disubstituted imidazoles can often lead to a mixture of regioisomers, making the precise determination of the substituent's position a critical step in chemical characterization.[1][2] For instance, the alkylation of a 4-substituted imidazole can occur at either the N-1 or N-3 position, leading to the formation of 1,4- and 1,5-disubstituted products, respectively. These isomers can exhibit nearly identical mass spectra and similar one-dimensional ¹H and ¹³C NMR spectra, making their differentiation a non-trivial task.
The Power of "Through-Space" Correlations: The Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å.[3] This "through-space" interaction is independent of through-bond J-couplings, providing invaluable information about the three-dimensional structure of a molecule.[4][5] The strength of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to internuclear distances.[6]
The 2D-NOESY experiment is a powerful tool that maps all the NOE interactions within a molecule in a single spectrum. The resulting spectrum displays diagonal peaks corresponding to the one-dimensional spectrum and cross-peaks that connect resonances from nuclei that are spatially close.[3] For small molecules (typically with a molecular weight < 700-1200), NOESY is the preferred technique for observing these through-space correlations.[7]
Distinguishing 1,4- vs. 1,5-Substituted Imidazoles: The Diagnostic NOE Cross-Peaks
The key to differentiating between 1,4- and 1,5-disubstituted imidazoles lies in identifying the unique through-space proximities of the substituents relative to the protons on the imidazole ring.
The 1,4-Disubstituted Imidazole Isomer
In a 1,4-disubstituted imidazole, the substituent at the N-1 position is spatially close to the proton at the C-5 position. Similarly, the substituent at the C-4 position is also in proximity to the C-5 proton. Therefore, the NOESY spectrum of a 1,4-isomer is expected to show the following key correlations:
-
A cross-peak between the protons of the N-1 substituent and the H-5 proton of the imidazole ring.
-
A cross-peak between the protons of the C-4 substituent and the H-5 proton of the imidazole ring.
The 1,5-Disubstituted Imidazole Isomer
Conversely, in a 1,5-disubstituted imidazole, the substituent at the N-1 position is now adjacent to the substituent at the C-5 position. This brings the protons of the N-1 substituent into close proximity with the protons of the C-5 substituent, as well as the H-2 proton of the imidazole ring. The diagnostic NOE correlations for a 1,5-isomer are:
-
A cross-peak between the protons of the N-1 substituent and the protons of the C-5 substituent.
-
A cross-peak between the protons of the N-1 substituent and the H-2 proton of the imidazole ring.
A study on N-substituted pyridin-4-yl imidazole derivatives demonstrated this principle effectively. The NOESY spectrum of one regioisomer showed a cross-peak between the N-methyl substituent and the adjacent phenyl ring, confirming a 1,5-like substitution pattern.[8] In contrast, the other regioisomer displayed correlations between the N-methyl group and protons on the pyridine ring, indicative of a 1,4-like arrangement.[8]
Visualizing the Key NOE Correlations
The following diagrams illustrate the expected diagnostic NOE correlations for each isomer.
Caption: Key NOE correlations for a 1,4-disubstituted imidazole.
Caption: Key NOE correlations for a 1,5-disubstituted imidazole.
Data Summary: A Comparative Table
| Regioisomer | Key Diagnostic NOE Cross-Peaks | Rationale |
| 1,4-Disubstituted | Between N-1 substituent and H-5 proton. Between C-4 substituent and H-5 proton. | The substituents at the 1- and 4-positions are in spatial proximity to the proton at the 5-position. |
| 1,5-Disubstituted | Between N-1 substituent and C-5 substituent. Between N-1 substituent and H-2 proton. | The substituents at the 1- and 5-positions are adjacent and thus spatially close. The N-1 substituent is also near the H-2 proton. |
Experimental Protocol: Acquiring a High-Quality 2D-NOESY Spectrum
The following is a generalized, step-by-step methodology for acquiring a 2D-NOESY spectrum for the structural elucidation of small molecule imidazole derivatives.
Sources
- 1. rsc.org [rsc.org]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole-based fluorescent probes: concomitant effects of N1 substitution and lone pair on selective recognition of picric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Chemical Shifts of (1-benzyl-1H-imidazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1-benzyl-1H-imidazol-4-yl)methanol and its Spectroscopic Characterization
(1-benzyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound of interest in medicinal chemistry and materials science.[1] The imidazole moiety is a crucial component in many biologically active molecules.[2] Accurate spectroscopic characterization, particularly through Nuclear Magnetic Resonance (NMR), is fundamental for the unambiguous identification and purity assessment of this and related compounds. ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule, offering a unique fingerprint of its structure.
Predicted ¹H NMR Chemical Shifts of (1-benzyl-1H-imidazol-4-yl)methanol
The following table summarizes the predicted ¹H NMR chemical shifts for (1-benzyl-1H-imidazol-4-yl)methanol in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). These predictions are derived from the analysis of substituent effects and comparison with the experimental data of analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |
| H2 (imidazole) | ~7.6 - 7.8 | s | ~7.8 - 8.0 | s |
| H5 (imidazole) | ~7.0 - 7.2 | s | ~7.1 - 7.3 | s |
| Benzyl-CH₂ | ~5.1 - 5.3 | s | ~5.2 - 5.4 | s |
| Phenyl (o, m, p) | ~7.2 - 7.4 | m | ~7.2 - 7.4 | m |
| Methanol-CH₂ | ~4.6 - 4.8 | s | ~4.5 - 4.7 | d |
| Methanol-OH | variable | br s | ~5.0 - 5.5 | t |
Note: Chemical shifts are predictions and may vary depending on the solvent, concentration, and temperature. The multiplicity of the methanol -OH proton in DMSO-d₆ is expected to be a triplet due to coupling with the adjacent methylene protons, a phenomenon often observed in this solvent.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, it is instructive to compare them with the experimentally determined ¹H NMR data of structurally similar molecules. This comparative approach allows for a more confident assignment of the resonances of (1-benzyl-1H-imidazol-4-yl)methanol.
1-Benzyl-1H-imidazole
This compound lacks the hydroxymethyl group at the C4 position of the imidazole ring. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the benzyl and imidazole protons.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ [3] | Multiplicity | Chemical Shift (δ, ppm) in DMSO-d₆ [3] | Multiplicity |
| H2 (imidazole) | 7.52 | s | 7.79 | s |
| H4/H5 (imidazole) | 7.08 / 6.87 | s / s | 7.22 / 6.95 | s / s |
| Benzyl-CH₂ | 5.08 | s | 5.32 | s |
| Phenyl | 7.12 (m), 7.03 (m) | m | 7.85 (d), 7.38 (d) | m |
The electron-withdrawing nature of the hydroxymethyl group in our target molecule is expected to deshield the imidazole protons, shifting them slightly downfield compared to 1-benzyl-1H-imidazole.
(1H-Imidazol-4-yl)methanol hydrochloride
This analog possesses the key 4-(hydroxymethyl)imidazole core but lacks the benzyl group at the N1 position. The expected chemical shifts for its hydrochloride salt provide insight into the resonances of the imidazole and hydroxymethyl protons.[2]
| Proton | Expected Chemical Shift (δ, ppm) [2] | Multiplicity |
| H2 (imidazole) | ~7.5 - 8.0 | s |
| H5 (imidazole) | ~7.0 - 7.5 | s |
| Methanol-CH₂ | ~4.5 - 5.0 | s |
| Methanol-OH | variable | br s |
| NH | variable | br s |
The introduction of the benzyl group at N1 in (1-benzyl-1H-imidazol-4-yl)methanol will primarily influence the chemical shift of the adjacent imidazole protons and introduce the characteristic signals for the benzyl group itself.
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol
While this compound features a triazole instead of an imidazole ring, its structural similarity makes it a useful comparative tool, particularly for the benzyl and hydroxymethyl protons. A published ¹H NMR spectrum of this compound exists, providing valuable experimental data.[4]
The analysis of these and other related benzimidazole structures[5][6][7] reinforces the predicted chemical shifts for (1-benzyl-1H-imidazol-4-yl)methanol.
Causality of Experimental Choices in NMR Spectroscopy
The choice of deuterated solvent is a critical experimental parameter that can significantly influence the resulting ¹H NMR spectrum.
-
CDCl₃ (Deuterated Chloroform): This is a common, relatively non-polar solvent that is excellent for dissolving a wide range of organic compounds. In CDCl₃, hydroxyl (-OH) protons often appear as broad singlets and their chemical shifts can be highly variable depending on concentration and the presence of water, due to rapid chemical exchange.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar, aprotic solvent, DMSO-d₆ is capable of forming strong hydrogen bonds with solute molecules. This interaction slows down the exchange rate of labile protons, such as those in hydroxyl groups. As a result, in DMSO-d₆, the -OH proton signal is often a well-resolved multiplet (e.g., a triplet if adjacent to a CH₂ group), providing valuable structural information.
The selection of an appropriate NMR spectrometer field strength (e.g., 300, 400, or 500 MHz) is also crucial. Higher field strengths generally lead to better signal dispersion and resolution, which is particularly important for resolving complex multiplets in the aromatic region of the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of (1-benzyl-1H-imidazol-4-yl)methanol.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid (1-benzyl-1H-imidazol-4-yl)methanol directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Securely cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Set the appropriate acquisition parameters, including:
- Number of scans: Typically 8 to 16 scans for a sample of this concentration.
- Relaxation delay (d1): 1-2 seconds is usually sufficient.
- Acquisition time (aq): 2-4 seconds.
- Spectral width (sw): A range of -2 to 12 ppm is generally adequate. d. Acquire the Free Induction Decay (FID) data.
3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆) or the TMS signal (0.00 ppm). d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the peak multiplicities (singlet, doublet, triplet, multiplet) to deduce proton coupling information.
Visualizing Molecular Structure and Synthetic Workflow
To further aid in the understanding of the molecular structure and its synthesis, the following diagrams are provided.
Caption: General synthetic workflow for (1-benzyl-1H-imidazol-4-yl)methanol.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts of (1-benzyl-1H-imidazol-4-yl)methanol. By leveraging experimental data from structurally related compounds and fundamental principles of NMR spectroscopy, we have established a reliable framework for the interpretation of its spectrum. The detailed experimental protocol and workflow visualizations further equip researchers with the necessary tools for the successful synthesis and characterization of this and similar molecules.
References
-
Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2) | Journal of Medicinal Chemistry. (2010, February 1). ACS Publications. Retrieved from [Link]
-
Synthesis of 1-Benzyl-7-methylene-4H-benzoimidazol | PDF | Thin Layer Chromatography. (n.d.). Scribd. Retrieved from [Link]
-
Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]
-
c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
1-Benzyl-1H-benzimidazole | C14H12N2 | CID 563347 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Fig. S42 1 H NMR of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol - ResearchGate. (n.d.). Retrieved from [Link]
-
1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. - ResearchGate. (n.d.). Retrieved from [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23). Retrieved from [Link]
Sources
Structural Determination of (1-benzyl-1H-imidazol-4-yl)methanol: A Comparative Analysis Guide
Topic: Crystal Structure Analysis of (1-benzyl-1H-imidazol-4-yl)methanol Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Regioisomer Challenge
In the synthesis of (1-benzyl-1H-imidazol-4-yl)methanol (CAS: 85102-84-7), a critical intermediate for heme oxygenase inhibitors and angiotensin II receptor antagonists, researchers face a persistent chemical ambiguity: Regioisomerism .[1]
The alkylation of 4-(hydroxymethyl)imidazole typically yields a mixture of the desired 1,4-isomer and the sterically congested 1,5-isomer . While Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight (188.23 Da), it cannot definitively distinguish the positional isomers.
This guide compares the "Gold Standard" method—Single Crystal X-Ray Diffraction (SC-XRD) —against the primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.[2] We analyze the "performance" of these analytical products in terms of resolution, certainty, and structural insight.
Comparative Analysis: SC-XRD vs. NMR vs. Computational
The following table objectively compares the efficacy of structural determination methods for (1-benzyl-1H-imidazol-4-yl)methanol.
| Feature | SC-XRD (The Product) | NMR Spectroscopy (Alternative 1) | DFT Computation (Alternative 2) |
| Primary Output | 3D Electron Density Map | Chemical Shifts ( | Energy Minima ( |
| Isomer Certainty | Absolute (100%) | High (80-90%) - Ambiguous if NOE is weak | Hypothetical |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg) | None (In silico) |
| Key Structural Insight | H-Bonding Network & Packing | Solution-state Conformation | Thermodynamic Stability |
| Turnaround Time | 24-48 Hours (excluding crystal growth) | 1-2 Hours | 12-24 Hours |
| Limitation | Requires crystalline solid | Solvent effects; signal overlap | Accuracy depends on basis set |
Performance Verdict
-
For Routine Screening: NMR is superior due to speed.[2]
-
For Regulatory Submission & IP: SC-XRD is the requisite standard.[1] It provides the definitive proof of the N1-C4 connectivity required for patent claims.
Technical Deep Dive: The Crystal Structure Analysis
Predicted Structural Properties
Based on homologous structures (e.g., 1H-imidazole-4-methanol and 1-benzyl-benzimidazole), the target molecule is expected to crystallize with the following characteristics:
-
Crystal System: Monoclinic
-
Space Group:
or -
Packing Forces:
Experimental Protocol: Crystallization
Growing diffraction-quality crystals of (1-benzyl-1H-imidazol-4-yl)methanol is challenging due to the rotational freedom of the benzyl group.[1]
Method: Slow Evaporation (Self-Validating Protocol)
-
Dissolution: Dissolve 20 mg of the crude solid in 2 mL of Methanol (MeOH) .
-
Filtration: Pass through a 0.45
m PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust). -
Antisolvent Addition: Carefully layer 0.5 mL of Ethyl Acetate or Diisopropyl Ether on top.[2] Do not mix.
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle.
-
Incubation: Store at 4°C (refrigerator) to reduce solubility and promote orderly packing.
SC-XRD Data Collection Workflow
Instrument: Bruker APEX-II or equivalent CCD/CMOS diffractometer.[1]
Radiation: Mo-K
Refinement Strategy (SHELXL):
-
N-Benzyl Group: The methylene linker (
) often exhibits disorder.[1] If thermal ellipsoids are elongated, apply a split-position model (PART 1 / PART 2).[2] -
Hydroxyl Hydrogen: Locate from the difference Fourier map.[2] Refine isotropically with
.[2] Do not constrain the O-H bond angle rigidly; allow it to find the H-bond acceptor (N3).[2]
Alternative Analysis: NMR Differentiation Strategy
If crystallization fails, NMR is the only viable alternative.[2] You must distinguish the 1,4-isomer (Product) from the 1,5-isomer (Impurity).
The NOE (Nuclear Overhauser Effect) Test:
-
1,4-Isomer: Strong NOE correlation between the Benzyl
protons and the Imidazole C2-H and C5-H protons.[1]-
Note: The distance to C5-H is significantly shorter in the 1,5-isomer.[1]
-
-
1,5-Isomer: The Benzyl
is spatially crowded against the C4-hydroxymethyl group.[1] You will see a strong NOE between Benzyl and the Hydroxymethyl .[1]
Protocol: Run a 2D NOESY (mixing time 500 ms) in DMSO-
-
Validation: If you see a cross-peak between the benzyl methylene and the hydroxymethyl group, you have synthesized the wrong isomer (1,5).[2]
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision path for characterizing the synthesis output.
Caption: Workflow for distinguishing regioisomers of (1-benzyl-1H-imidazol-4-yl)methanol. SC-XRD provides the definitive path, while NMR serves as the fallback alternative.
References
-
Structure of Homolog: Wysocki, M. M., et al. (2022).[2] "Crystal structure of 1H-imidazole-4-methanol." Acta Crystallographica Section E, 78(4), 377–380.[2]
-
Synthesis & Isomerism: BenchChem. (2025).[2] "An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole." BenchChem Technical Guides. [2]
-
NMR Distinction Method: Grimmett, M. R. (1997).[2] Imidazole and Benzimidazole Synthesis. Academic Press.[2] (Standard text on imidazole regioisomer identification).
-
Commercial Data: ChemScene. (2025).[2] "(1-Benzyl-1H-imidazol-4-yl)methanol Product Information."
Sources
HPLC Strategies for Imidazole Intermediates: A Comparative Technical Guide
Executive Summary
Imidazole intermediates are ubiquitous in the synthesis of antifungal agents, kinase inhibitors, and ionic liquids. However, their analysis presents a distinct chromatographic challenge: the imidazole ring is a basic moiety (pKa ~6.9–7.3) that is highly polar and prone to severe secondary interactions with silica-based stationary phases.
This guide objectively compares three dominant separation strategies: Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and High-pH Reverse Phase (High-pH RP) . Based on experimental robustness and MS-compatibility, High-pH RP using hybrid silica is identified as the modern "Gold Standard" for purity analysis, offering superior peak symmetry without the system contamination risks associated with ion-pairing reagents.
Part 1: The Scientific Challenge
The "Silanol Trap"
The primary failure mode in imidazole analysis using standard C18 columns at acidic pH (pH 2–3) is peak tailing .
-
Protonation: At pH < 5, the imidazole nitrogen is protonated (
). -
Cation Exchange: Residual silanols (
) on the silica surface act as cation exchange sites. -
Result: The analyte interacts with both the C18 ligand (hydrophobic) and the silanol (electrostatic).[1] This "dual-mode" retention causes band broadening and tailing factors (
) often exceeding 2.0, compromising the integration of low-level impurities.
Part 2: Comparative Methodology Analysis
Method A: Ion-Pairing Chromatography (IPC)
The Legacy Approach Mechanism: An anionic reagent (e.g., Octane Sulfonic Acid or SDS) is added to the mobile phase. The sulfonate tail binds to the C18, while the charged head pairs with the protonated imidazole.
-
Pros: Excellent peak shape; resolves critical pairs effectively.
-
Cons: Non-MS compatible (suppresses ionization); requires long equilibration (60+ column volumes); "dedicates" the column (reagents are nearly impossible to wash off).
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Polar Alternative Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with high-organic mobile phase. Separation is based on partitioning into a water-enriched layer on the surface.
-
Pros: High sensitivity for MS (high organic content); retains highly polar imidazoles that elute in the void volume of RP.
-
Cons: Complex equilibration; sensitive to sample diluent (must be organic-rich to prevent peak distortion); less robust for hydrophobic impurities.
Method C: High-pH Reverse Phase (Recommended)
The Modern Standard Mechanism: Uses Hybrid Silica (e.g., Ethylene Bridged Hybrid - BEH) resistant to dissolution at pH > 10. At pH 10, the imidazole is deprotonated (neutral).
-
Pros: Eliminates silanol interactions (silanols are deprotonated, but so is the analyte, repelling each other or removing the attraction); dominates hydrophobic retention; fully MS compatible (using volatile ammonium buffers).
-
Cons: Requires specific "High pH Stable" columns; standard silica dissolves instantly.
Part 3: Data Presentation & Performance Metrics
The following table summarizes typical performance metrics observed during method development for a model intermediate (e.g., 2-methylimidazole).
| Feature | Standard C18 (pH 3.0) | Ion-Pairing (C18 + OSA) | HILIC (Amide) | High-pH Hybrid C18 (pH 10) |
| Retention (k') | < 0.5 (Void elution) | 3.5 - 5.0 | 4.0 - 6.0 | 5.0 - 8.0 |
| Tailing Factor ( | > 2.5 (Severe) | 1.0 - 1.1 | 1.1 - 1.3 | 1.0 - 1.1 |
| Equilibration Time | Fast (10 min) | Slow (> 60 min) | Slow (> 45 min) | Fast (10 min) |
| MS Compatibility | Good | None (Suppression) | Excellent | Excellent |
| Robustness | Low (pH sensitive) | Medium (Temp sensitive) | Low (Diluent sensitive) | High |
Part 4: Detailed Experimental Protocol (High-pH RP)
This protocol utilizes the High-pH strategy, which offers the best balance of robustness, peak shape, and MS compatibility.
Reagents & Materials
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (Neutral).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical for basicity pKa shifts).
-
Detection: UV @ 210–220 nm (Imidazoles have weak chromophores; low UV is required).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Hold for polar impurities |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 10 | 90 | Elute hydrophobic byproducts |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Self-Validating System Suitability (SST)
To ensure the method is performing correctly, the following criteria must be met before sample analysis:
-
Tailing Factor (
): NMT (Not More Than) 1.2 for the main imidazole peak. Failure indicates pH drift < 9.5 or column aging. -
Resolution (
): NLT (Not Less Than) 2.0 between the main peak and the nearest synthesis precursor. -
Precision: RSD < 2.0% for 6 replicate injections.
Part 5: Visualizations of Workflow & Logic
Diagram 1: Method Development Decision Tree
This logic flow guides the scientist to the correct separation mode based on analyte hydrophobicity and MS requirements.
Caption: Decision matrix for selecting the optimal chromatographic mode for imidazole intermediates, prioritizing MS compatibility and column robustness.
Diagram 2: Mechanistic Interaction (The "Why")
Visualizing why High pH succeeds where Standard Acidic RP fails.
Caption: Mechanistic comparison showing how High pH conditions neutralize the imidazole base, eliminating the secondary silanol interactions that cause peak tailing.
References
-
Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
McCalley, D. V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.[2][3] American Pharmaceutical Review. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][4][5] Retrieved from [Link]
-
Gritti, F., & Guiochon, G. (2004). Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
Analytical Comparison Guide: Mass Spectrometry of Benzyl Hydroxymethylimidazole
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of Benzyl Hydroxymethylimidazole (specifically the 1-benzyl-2-(hydroxymethyl)imidazole and 1-benzyl-5-(hydroxymethyl)imidazole isomers). It compares ionization techniques, details mechanistic pathways, and offers protocols for isomer differentiation.[1][2]
Executive Summary
Benzyl Hydroxymethylimidazole (
Accurate characterization requires distinguishing between the soft ionization of Electrospray Ionization (ESI), which preserves the protonated molecular ion
Quick Reference Data
| Parameter | Value |
| Molecular Formula | |
| Monoisotopic Mass | 188.0950 Da |
| 189.1023 | |
| Key Fragments (ESI) | 91.05 (Tropylium), 171.09 ( |
| Primary Application | Impurity profiling, Synthetic intermediate verification |
Part 1: Comparative Analysis of Ionization Techniques
The choice of ionization method dictates the spectral information content. For drug development workflows, ESI-MS/MS is the superior alternative to EI-MS due to its ability to generate stable precursor ions for structural elucidation.
Table 1: Performance Comparison (ESI vs. EI)
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Ionization Type | Soft (Protonation) | Hard (Electron bombardment, 70 eV) |
| Dominant Species | ||
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) |
| Fragmentation Control | User-defined (CID in collision cell) | In-source (uncontrollable) |
| Structural Insight | Excellent for isomer differentiation via MS/MS | Good for fingerprinting against libraries (NIST) |
| Suitability | Recommended for LC-MS workflows | Limited to GC-MS (requires derivatization) |
Expert Insight: While EI provides a classic "fingerprint," the hydroxyl group in benzyl hydroxymethylimidazole often leads to thermal degradation or tailing in GC-MS. ESI is the robust choice for quantitative and qualitative analysis in biological matrices or reaction mixtures.
Part 2: Fragmentation Pathways & Mechanisms
Understanding the causality of fragmentation is essential for validating the compound's identity. The fragmentation of
Mechanistic Theory
-
Tropylium Ion Formation (
91): The N-benzyl bond is the weakest link. Upon activation, the benzyl group cleaves. The resulting benzyl cation ( ) rearranges to the highly stable, aromatic tropylium ion ( ). This is the base peak at high collision energies. -
Dehydration (
171): The hydroxymethyl group ( ) eliminates a water molecule. This often involves a hydrogen transfer from the imidazole ring or the methylene bridge, forming a stable methylene-imidazole cation. -
Retro-Diels-Alder (RDA): Less common in this specific derivative but possible at high energies, leading to ring opening.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competitive pathways for the 1-benzyl-2-hydroxymethylimidazole isomer.
Caption: Competitive fragmentation pathways of protonated benzyl hydroxymethylimidazole under ESI-CID conditions.
Part 3: Differentiation of Isomers (1,2- vs. 1,5-)
A critical challenge in synthesis is distinguishing between 1-benzyl-2-(hydroxymethyl)imidazole (the 2-isomer) and 1-benzyl-5-(hydroxymethyl)imidazole (the 5-isomer).
The "Ortho-Like" Effect
In the 1,5-isomer , the hydroxymethyl group at position 5 is sterically adjacent to the N-benzyl group at position 1. In the 1,2-isomer , the hydroxymethyl group is flanked by the two ring nitrogens but is spatially distinct from the benzyl ring's bulk.
Differentiation Protocol:
-
Water Loss Ratio: The 1,5-isomer typically exhibits a higher ratio of water loss (
171) relative to the molecular ion at lower collision energies due to the proximity of the benzyl protons facilitating H-transfer. -
Fragment Intensity: The 2-isomer, being more sterically balanced, often requires slightly higher collision energy (CE) to initiate the N-benzyl cleavage compared to the crowded 1,5-isomer.
Table 2: Diagnostic Ions for Isomer Identification
| Fragment Ion ( | Identity | 1,2-Isomer Behavior | 1,5-Isomer Behavior |
| 189 | Precursor | Base peak at 0-10 eV | Base peak at 0-10 eV |
| 171 | Moderate intensity | High intensity (Facilitated loss) | |
| 91 | Tropylium | Dominant at >25 eV | Dominant at >20 eV (Labile bond) |
| 161 | Rare | Possible (via rearrangement) |
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible data acquisition using a standard LC-QTOF or Triple Quadrupole system.
Workflow Diagram
Caption: Standardized LC-MS/MS workflow for imidazole derivative characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the standard in Methanol to 1 mg/mL (Stock).
-
Dilute to 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid .
-
Validation Check: The formic acid is crucial to ensure full protonation (
). Without it, signal intensity will drop significantly.
-
-
LC Conditions (for Isomer Separation):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The 1,5-isomer is generally more polar (elutes earlier) than the 1,2-isomer due to the exposed N3 nitrogen.
-
-
MS Acquisition (Q-TOF/Orbitrap):
-
Mode: ESI Positive (
).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Source Temp: 350°C (Ensure complete desolvation).
-
Scan Type: Product Ion Scan (MS2) of
189.1. -
Collision Energy (CE): Acquire spectra at 10, 20, and 40 eV .
-
-
Data Interpretation:
-
Extract Ion Chromatogram (EIC) for
189.10. -
Verify mass accuracy (< 5 ppm).
-
Compare the ratio of
at 10 eV. If ratio > 0.5, suspect 1,5-isomer or thermal degradation.
-
References
-
Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry. Retrieved from [Link]
-
Zins, E. L., et al. (2009).[5] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. Retrieved from [Link]
-
Hida, R., et al. (1994).[6] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy. Retrieved from [Link]
-
ChemHelpAsap. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.[7] Retrieved from [Link]
Sources
- 1. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalijdr.com [journalijdr.com]
- 7. youtube.com [youtube.com]
spectroscopic characterization of 1-benzyl-1H-imidazole-4-methanol
The spectroscopic characterization of imidazole derivatives is a critical quality control step in medicinal chemistry and active pharmaceutical ingredient (API) development. Specifically, 1-benzyl-1H-imidazole-4-methanol (CAS 85102-84-7)[1] is a highly valuable building block utilized in the synthesis of kinase inhibitors, histamine receptor modulators, and antihypertensive agents.
However, the N-alkylation of the precursor imidazole-4-methanol (CAS 822-55-9)[2] typically yields a mixture of 1,4- and 1,5-regioisomers due to the rapid tautomerization of the unalkylated imidazole ring. This guide provides an objective performance comparison of these structural alternatives and establishes a self-validating spectroscopic workflow to definitively characterize 1-benzyl-1H-imidazole-4-methanol.
Structural Alternatives & Performance Comparison
When designing a synthetic route involving a protected imidazole-methanol derivative, researchers must choose between different protecting groups and manage regioisomerism. Table 1 objectively compares the target compound against its primary alternatives.
Table 1: Performance Comparison of Protected Imidazole-Methanol Alternatives
| Compound | Regiochemical Stability | Steric Profile | Deprotection Conditions | Downstream Utility |
| 1-Benzyl-1H-imidazole-4-methanol (Target) | Highly stable under basic and nucleophilic conditions. | Low steric hindrance: The C4-hydroxymethyl group is far from the N1-benzyl group. | Hydrogenolysis (Pd/C, H₂). | Ideal for C4-elongation, oxidation to aldehydes, or cross-coupling. |
| 1-Benzyl-1H-imidazole-5-methanol (Regioisomer) | Highly stable. | High steric hindrance: The C5-hydroxymethyl group clashes with the N1-benzyl group. | Hydrogenolysis (Pd/C, H₂). | Restricted reactivity; often considered an unwanted byproduct. |
| 1-Trityl-1H-imidazole-4-methanol (Alternative) | Labile under mild acidic conditions. | Extremely bulky: The trityl group heavily shields the entire imidazole core. | Mild acid (TFA, dilute HCl). | Best for temporary protection where orthogonal deprotection is required. |
Causality Insight: The choice of the benzyl protecting group over the trityl group is driven by the need for stability during harsh downstream transformations (e.g., strong base alkylations or Grignard reactions), which would prematurely cleave a trityl group.
Spectroscopic Fingerprinting & Causality
To ensure batch-to-batch consistency, the spectroscopic data must be rigorously assigned. The following data represents the definitive fingerprint for 1-benzyl-1H-imidazole-4-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most critical challenge is differentiating the 1,4-isomer from the 1,5-isomer. This is achieved by analyzing the chemical shifts and utilizing 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
Table 2: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Causality & Assignment Logic |
| H-2 / C-2 | 7.55 | Singlet (1H) | 137.2 | Strongly deshielded by the electron-withdrawing nature of the adjacent N1 and N3 atoms. |
| H-5 / C-5 | 6.85 | Singlet (1H) | 117.0 | Shielded relative to H-2. In the 1,4-isomer, H-5 is highly characteristic and appears upfield. |
| C-4 | - | - | 140.5 | Quaternary carbon; deshielded by N3 and the adjacent oxygen atom of the hydroxymethyl group. |
| N-CH₂-Ph | 5.08 | Singlet (2H) | 50.8 | Deshielded by the N1 atom and the magnetic anisotropy of the phenyl ring. |
| C-CH₂-OH | 4.55 | Singlet (2H) | 57.5 | Deshielded by the highly electronegative adjacent hydroxyl oxygen. |
| Phenyl Ar-H | 7.10 - 7.38 | Multiplet (5H) | 127.5 - 136.0 | Standard aromatic ring electron distribution. |
High-Resolution Mass Spectrometry (HRMS-ESI)
-
[M+H]⁺: m/z 189.1022
-
Fragmentation Causality: N-benzyl imidazoles exhibit a highly characteristic fragmentation pathway. The dominant fragment at m/z 91 corresponds to the stable tropylium/benzyl cation. A secondary fragment at m/z 171 indicates the loss of water (-18 Da) from the hydroxymethyl group, confirming the presence of the primary alcohol.
Regioisomer Differentiation Workflow
The definitive assignment of the 1,4-isomer versus the 1,5-isomer relies on spatial proximity detected via 2D NOESY NMR.
-
In the 1,4-isomer , the N1-benzyl CH₂ protons are spatially close to both the H-2 and H-5 protons of the imidazole ring.
-
In the 1,5-isomer , the N1-benzyl CH₂ protons are close to H-2 and the C5-hydroxymethyl CH₂ protons, but distant from H-4.
Figure 1: 2D NOESY NMR workflow for differentiating 1,4- and 1,5-imidazole regioisomers.
Validated Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. If the validation checkpoints fail, the data must be discarded and the sample re-prepared.
Protocol A: Quantitative ¹H and 2D NOESY NMR Acquisition
Objective: Obtain high-resolution spectra suitable for regioisomer differentiation and purity quantification.
-
Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Causality: A concentration of ~25 mg/mL is optimal. Higher concentrations can lead to sample aggregation and artificially broadened peaks, while lower concentrations reduce the signal-to-noise ratio for the NOESY cross-peaks.
-
-
Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform rigorous 3D shimming.
-
1D Acquisition Parameters: Set the relaxation delay (D1) to 10 seconds.
-
Causality: D1 must be at least 5 × T₁ (longitudinal relaxation time). Imidazole ring protons often have long T₁ times. A short D1 will result in incomplete relaxation, making the integration artificially low and invalidating purity assessments.
-
-
2D NOESY Acquisition: Set the mixing time (τm) to 400 ms.
-
Causality: For small molecules (MW < 500 Da), a mixing time of 300–500 ms allows NOE buildup without entering the spin-diffusion regime, ensuring that only direct through-space interactions (like Benzyl-CH₂ to H-5) are observed.
-
-
System Validation Checkpoint: Integrate the ¹H spectrum. The ratio of the Benzyl-CH₂ peak (~5.08 ppm) to the Imidazole H-2 peak (~7.55 ppm) must be exactly 2.00 : 1.00 . A deviation greater than 5% indicates incomplete relaxation or co-eluting impurities.
Protocol B: FT-IR ATR (Attenuated Total Reflectance) Analysis
Objective: Confirm the presence of the primary alcohol and the conjugated imidazole core[3].
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place 2-3 mg of the solid 1-benzyl-1H-imidazole-4-methanol directly onto the center of the crystal.
-
Pressure Application: Lower the ATR anvil and apply optimal pressure until the force gauge indicates a solid contact.
-
Causality: The evanescent wave generated by the IR beam only penetrates a few micrometers into the sample. Insufficient pressure results in poor contact and a noisy spectrum with artificially weak O-H stretching bands.
-
-
Data Acquisition & System Validation: Collect 32 scans.
-
Validation Checkpoint: A broad, strong band must appear between 3100–3300 cm⁻¹ (O-H stretch, broadened by intermolecular hydrogen bonding), alongside sharp bands at ~1500 cm⁻¹ and ~1600 cm⁻¹ (C=N and C=C aromatic stretches). The absence of a strong O-H band indicates either the wrong compound or severe moisture contamination masking the signal.
-
References
- European Patent Office. "EP 3087076 B1 - IMIDAZOPYRAZINONE DERIVATIVES" (Details on the synthesis and characterization of 1-benzyl-1H-imidazole-4-carboxylic acid derivatives). Google Patents.
Sources
Definitive Guide: Distinguishing N-Benzyl Regioisomers by 15N NMR
Content Type: Technical Comparison & Application Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Regiochemistry elucidation of N-alkylated heterocycles (Indazoles, Triazoles, Tetrazoles)
Executive Summary
In the alkylation of nitrogen heterocycles—a cornerstone reaction in medicinal chemistry—regioisomerism is the rule rather than the exception. Whether synthesizing indazoles, triazoles, or imidazoles, the formation of N1- vs. N2-alkylated products often yields mixtures that are indistinguishable by standard ¹H or ¹³C NMR.
This guide establishes ¹⁵N NMR (specifically ¹H-¹⁵N HMBC) as the definitive analytical standard for solving these structural puzzles. Unlike ¹H NMR, where signals overlap, or NOE, which relies on often-absent spatial proximity, ¹⁵N NMR provides a direct electronic readout of the nitrogen atom's hybridization and bonding environment. This guide details the mechanistic basis, comparative advantages, and a validated experimental protocol for using ¹⁵N NMR to unequivocally assign N-benzyl regioisomers.
The Scientific Basis: Why ¹⁵N NMR Works
The power of ¹⁵N NMR lies in its massive chemical shift dispersion (~900 ppm range) and its sensitivity to the electronic environment of the nitrogen atom.
The "Pyrrole-like" vs. "Pyridine-like" Principle
The fundamental logic for distinguishing regioisomers rests on the dramatic chemical shift difference between two types of nitrogen atoms:
-
Pyridine-like Nitrogen (-N=): Has a lone pair in an sp² orbital orthogonal to the π-system. It is highly deshielded (downfield).
-
Pyrrole-like Nitrogen (-N-R): contributes its lone pair to the aromatic π-system. It is highly shielded (upfield).
The Alkylation Effect: When a neutral "pyridine-like" nitrogen is alkylated (e.g., benzylation), it is converted into a "pyrrole-like" nitrogen (electronically). This transformation causes a massive upfield shift (shielding) of roughly 70–100 ppm .
-
Regioisomer A: Nitrogen A is alkylated (Shielded); Nitrogen B remains naked (Deshielded).
-
Regioisomer B: Nitrogen B is alkylated (Shielded); Nitrogen A remains naked (Deshielded).
This "flip-flop" in chemical shifts provides a binary, unambiguous readout.
Comparative Analysis: ¹⁵N NMR vs. Alternatives
The following table objectively compares ¹⁵N NMR against traditional structural elucidation methods.
| Feature | ¹⁵N NMR (HMBC) | ¹H / ¹³C NMR | 1D NOE / NOESY | X-Ray Crystallography |
| Certainty | Definitive (Direct bond detection) | Ambiguous (Indirect evidence) | Conditional (Requires spatial proximity) | Definitive (Direct structure) |
| Sample State | Solution (crude or pure) | Solution | Solution | Solid Crystal Required |
| Data Basis | Electronic environment + Connectivity | Chemical Shift (often overlapping) | Through-space distance (<5 Å) | Electron density map |
| Limitations | Low sensitivity (requires optimization) | Solvent dependent shifts | Fails if no protons are nearby | Time-consuming; requires crystallization |
| Verdict | Best for Routine Analysis | Screening only | Secondary Confirmation | Gold Standard (if possible) |
Case Study: Distinguishing Indazole Regioisomers
Indazole alkylation typically yields a mixture of 1-benzyl-1H-indazole (Thermodynamic) and 2-benzyl-2H-indazole (Kinetic) .
Chemical Shift Fingerprints
Reference Scale: Liquid NH₃ = 0 ppm (Biochem scale). For nitromethane scale, subtract ~380 ppm.[1]
| Isomer | N1 Chemical Shift (ppm) | N2 Chemical Shift (ppm) | Electronic State |
| Unsubstituted Indazole | ~190 (Pyrrole-like) | ~310 (Pyridine-like) | Tautomeric equilibrium |
| N1-Benzyl Isomer | ~170–190 (Shielded) | ~310–320 (Deshielded) | N1 is alkylated; N2 is naked. |
| N2-Benzyl Isomer | ~260–280 (Deshielded) | ~200–220 (Shielded) | N2 is alkylated; N1 is naked. |
HMBC Connectivity Logic
In a ¹H-¹⁵N HMBC spectrum, the benzyl -CH₂- protons will show a strong correlation (²J or ³J) to the nitrogen they are attached to.
-
N1-Benzyl: Benzyl protons correlate strongly to the shielded N1 signal (~180 ppm).
-
N2-Benzyl: Benzyl protons correlate strongly to the shielded N2 signal (~210 ppm).
Visual Logic Flow
The following diagram illustrates the decision process for assigning regioisomers based on ¹⁵N data.
Caption: Decision tree for assigning Indazole N-benzyl regioisomers using ¹⁵N chemical shifts and HMBC correlations.
Experimental Protocol: ¹H-¹⁵N HMBC
Since ¹⁵N is a low-sensitivity nucleus (0.37% natural abundance), standard 1D ¹⁵N NMR is impractical for most synthetic samples (requires >50 mg and overnight runs). The Indirect Detection (HMBC) method is required.
Sample Preparation
-
Concentration: Minimum 10–20 mg of compound in 0.6 mL solvent.
-
Solvent: DMSO-d₆ is preferred over CDCl₃ because it sharpens exchangeable protons (if any) and provides better solubility for polar heterocycles.
-
Tube: High-quality 5mm NMR tube.
Instrument Parameters (Bruker/Varian Standard)
-
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with no low-pass J-filter) or ghmbc.
-
Optimization Delay (cnst13):
-
The long-range ¹H-¹⁵N coupling (
) is typically smaller than for carbon. -
Target J: 6–8 Hz.[2]
-
Calculation: Delay (
) = . -
Setting: Set D2 (or equivalent) to 60–80 ms .
-
-
Scans (NS): 32 to 64 scans per increment are usually sufficient for ~20 mg samples.
-
Increments (TD1): 128 to 256.
-
Spectral Width (F1): Large! Set to 400–500 ppm to cover the entire range from amines (~50 ppm) to nitro/diazo (~400 ppm). Center at ~200 ppm (NH₃ scale).
Referencing
-
External Standard: Liquid Ammonia (0 ppm).[1]
-
Practical Method: Use the "Unified Scale" based on the ¹H lock signal (Xi scale). Most modern software (MestReNova, TopSpin) does this automatically.
-
Legacy Conversion: If comparing to literature using Nitromethane (MeNO₂ = 0 ppm):
-
Example: Pyridine N is -65 ppm (MeNO₂)
315 ppm (NH₃).
-
References
-
Claramunt, R. M., et al. "The annular tautomerism of indazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy." Journal of the American Chemical Society, 1999. Link
-
Marek, R., & Lyčka, A. "15N NMR spectroscopy in structural analysis." Current Organic Chemistry, 2002. Link
-
Martin, G. E., & Hadden, C. E. "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 2000. Link
-
Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of indazoles." Journal of Physical Chemistry A, 2002. Link
-
Gil, A. M., et al. "Differentiation of regioisomeric N-alkylated indazoles by 15N NMR." Magnetic Resonance in Chemistry, 2009. Link
Sources
Publish Comparison Guide: TLC Separation Conditions for Imidazole Isomers
This guide outlines the separation conditions for imidazole isomers using Thin Layer Chromatography (TLC), designed for researchers requiring high-purity isolation or reaction monitoring.
Executive Summary: The "Basicity Paradox"
Separating imidazole isomers presents a unique chromatographic challenge known as the "Basicity Paradox." Imidazoles are basic nitrogen heterocycles (
The Consequence: Without specific intervention, imidazoles exhibit severe tailing (streaking), broad spots, and co-elution, rendering standard ethyl acetate/hexane systems useless. Successful separation requires a "Self-Validating System" that suppresses these secondary interactions while exploiting subtle polarity differences between isomers.
Part 1: Comparative Analysis of Stationary Phases
The choice of stationary phase dictates the separation mechanism. While Silica Gel 60
| Stationary Phase | Mechanism | Suitability for Imidazoles | Recommendation |
| Silica Gel 60 (Unmodified) | Adsorption / H-Bonding | Low (Native). Causes severe tailing due to silanol acidity. | Standard Choice (only with basic modifiers). |
| Aluminum Oxide (Basic) | Adsorption (Lewis Acid/Base) | High . Basic surface matches analyte; minimizes tailing without modifiers. | Best Alternative for acid-sensitive or highly basic derivatives. |
| C18 (Reversed Phase) | Partitioning | Medium . Good for very polar imidazoles (e.g., amino-imidazoles) but requires aqueous buffers. | Use only if Normal Phase fails or for biological matrices. |
| Amino ( | Weak Anion Exchange | High . Surface amines block silanols naturally. | Excellent but expensive; often unnecessary if TEA is used. |
Part 2: Strategic Mobile Phase Construction
To separate isomers like 1-methylimidazole (liquid, less polar) from 2-methylimidazole (solid, H-bond donor), you must modulate the mobile phase pH.
The "Base-Modifier" Protocol (Standard Silica)
-
The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
The Function: These bases competitively bind to silica silanol sites, "deactivating" them so the imidazole interacts only via partition/adsorption, not ion-exchange.
-
Concentration: 1% to 5% v/v is critical. <1% is ineffective; >5% can degrade the silica binder.
Optimized Solvent Systems (Ranked by Polarity)
| Target Separation | Solvent System (v/v) | Modifier | Rationale |
| 1-Me vs. 2-Me Imidazole | DCM : Methanol (95:5) | + 1% | 1-Me elutes first (less polar). 2-Me is retained by H-bonding. |
| Regioisomers (N-Alkylated) | Toluene : Acetone (7:3) | + 0.5% TEA | Toluene provides |
| Highly Polar / Salts | n-Butanol : AcOH : Water (4:1:1) | None (Acidic) | "BAW" system. Use for imidazole salts or carboxylic acid derivatives. |
| General Screening | DCM : MeOH : TEA (90:9:1) | 1% TEA | The "Universal" starting point for unknown imidazole mixtures. |
Critical Note on Tautomers: 4-methylimidazole and 5-methylimidazole exist in rapid tautomeric equilibrium in neutral solution (referred to as 4(5)-methylimidazole). They cannot be separated by standard TLC.[1] Separation requires derivatization (e.g., N-tritylation) to lock the tautomer.
Part 3: Visualization & Detection
Imidazoles absorb weakly at 254 nm. For reliable detection, chemical staining is required.
Comparative Sensitivity of Stains
| Reagent | Sensitivity | Selectivity | Mechanism |
| Iodine ( | Moderate ( | Low (General) | Reversible complexation with |
| Pauly’s Reagent | High ( | Specific | Diazo coupling with the imidazole ring (forms red/orange azo dye). |
| Dragendorff’s Reagent | High ( | Specific (N-bases) | Formation of orange bismuth-alkaloid complex. |
| KMnO4 (Basic) | Low | General | Oxidation (Only works well for unsaturated side chains). |
Part 4: Detailed Experimental Protocols
Protocol A: The "Ammonia Saturation" Method (Anti-Tailing)
Use this when direct addition of base to the solvent causes phase separation.
-
Chamber Prep: Place a beaker containing 10 mL of concentrated
at the bottom of the developing chamber. -
Equilibration: Seal the chamber and let it stand for 20 minutes. The atmosphere is now saturated with
vapor. -
Elution: Develop the plate using a neutral solvent system (e.g., 10% MeOH in DCM). The adsorbed ammonia vapor on the dry silica plate prevents tailing during the run.
Protocol B: Pauly’s Reagent (Diazotized Sulfanilic Acid)
The Gold Standard for Imidazole Detection.
Reagents:
-
Solution A: 0.5 g Sulfanilic acid + 50 mL 10% HCl (aq).
-
Solution B: 0.5 g Sodium Nitrite (
) in 10 mL water (Prepare fresh). -
Solution C: 10% Sodium Carbonate (
) solution.
Procedure:
-
Diazotization: Mix equal volumes (e.g., 5 mL) of Solution A and Solution B in a spray bottle. Swirl for 1 minute. (Solution becomes unstable after ~1 hour).
-
Spray 1: Spray the dry TLC plate with the A+B mixture. The plate will look wet/yellowish.
-
Spray 2: Immediately spray with Solution C (Alkaline quench).
-
Result: Imidazoles containing an unsubstituted carbon appear as bright cherry-red or orange spots against a yellow background.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct TLC conditions based on the specific imidazole derivative type.
Figure 1: Decision tree for selecting TLC mobile phases based on imidazole isomer classification.
References
-
Beilstein Journals. (2012). Synthesis of 1-(2-methylimidazol-1-yl) derivatives and purification conditions.Link
-
Merck Millipore. (2023). Tips & Tricks for Thin-Layer Chromatography: Stationary Phase Selection.Link
-
BenchChem. (2025). Technical Support: Separation of Imidazole Regioisomers.Link
-
University of Liverpool. (n.d.). TLC Stains: Preparation of Pauly's Reagent and Dragendorff Stain.Link
-
ResearchGate. (2013). Overcoming Tailing in TLC for Basic Compounds (Community Discussion).Link
Sources
Safety Operating Guide
Personal protective equipment for handling (1-benzyl-1H-imidazol-4-yl)methanol
CAS: 85102-84-7 | Formula: C₁₁H₁₂N₂O | MW: 188.23 g/mol [1]
Executive Summary
This guide provides an operational safety framework for handling (1-benzyl-1H-imidazol-4-yl)methanol , a specialized intermediate used in the synthesis of bioactive imidazole derivatives.[2] Due to the limited specific toxicological data for this exact isomer, this protocol applies the Precautionary Analog Principle . We derive safety standards from its structural isomer (1-benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3) and the parent pharmacophore, 1-benzylimidazole.[2]
Critical Hazard Baseline: Treat this compound as a Severe Eye Irritant/Corrosive (Category 1/2A) and Acute Oral Toxin (Category 4) .[2] The basicity of the imidazole ring combined with the benzyl moiety necessitates strict control over dust generation and solution handling.[2]
Part 1: Hazard Analysis & Risk Assessment[2]
The Imidazole Safety Heuristic
In drug development, imidazole derivatives are often underestimated.[2] However, the nitrogen lone pair on the imidazole ring confers basicity that can damage mucous membranes.[2]
-
Primary Risk: Ocular damage.[2] Related isomers are classified as causing "Serious Eye Damage" (H318).[2]
-
Secondary Risk: Inhalation of fine dust during weighing, leading to respiratory tract irritation (H335).[2]
-
Systemic Risk: Potential acute toxicity if swallowed (H302), common in benzyl-substituted heterocycles.[2]
Physical Properties & Reactivity[2]
-
State: Solid (typically off-white powder).
-
Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[2]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, and anhydrides (reacts with the hydroxyl group).[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. It is designed to create a barrier against the specific chemical properties of benzyl-imidazoles.
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient . Fine powders can bypass side-shields. The corrosive potential to corneal tissue demands a full seal.[2] |
| Dermal (Hands) | Nitrile Gloves (Min.[2] 0.11 mm thickness) | Nitrile offers excellent resistance to the organic solvents (e.g., DCM, DMSO) used to dissolve this compound.[2] Latex is not recommended due to poor solvent resistance. |
| Dermal (Body) | Lab Coat (High-neck, long sleeve) | Prevents dust accumulation on street clothes.[2] Cotton/poly blends are standard; use Nomex if handling with pyrophoric reagents.[2] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Mandatory for all solid handling. If handling outside a hood is unavoidable (e.g., balance failure), use an N95/P100 particulate respirator . |
Part 3: Operational Handling Protocol
Phase 1: Preparation & Weighing
Objective: Minimize dust generation and static charge.[2]
-
Static Control: Use an antistatic gun or ionizer bar near the balance if the powder is fluffy/electrostatic.[2]
-
Weighing:
-
Place the balance inside the chemical fume hood.
-
Tare a pre-weighed vial/flask.[2]
-
Transfer solid using a clean spatula. Do not pour from the source container to avoid "dust clouds."
-
-
Decontamination: Wipe the exterior of the transfer vial with a Kimwipe dampened with methanol before removing it from the hood.[2]
Phase 2: Reaction Setup & Solubilization
Objective: Prevent exothermic runaways and splashes.[2]
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.[2] Imidazoles can be weakly exothermic upon solvation.
-
Reagent Mixing:
-
If reacting with acid chlorides (e.g., for esterification of the alcohol group), expect HCl generation.[2]
-
Protocol: Add the electrophile dropwise at 0°C to control the exotherm.
-
-
Sealing: Ensure reaction vessels are vented (e.g., via an inert gas line) to prevent pressure buildup if gas is evolved.[2]
Phase 3: Waste & Disposal
Objective: Environmental compliance and safety.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid residue in "Hazardous Solid Waste" containers.[2]
-
Liquid Waste: Collect in "Organic Waste - Basic" streams. Do not mix with strong acid waste streams without neutralization, as this may generate heat.[2]
-
Destruction: The preferred method is Chemical Incineration equipped with an afterburner and scrubber (due to Nitrogen oxides generation).[2]
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling (1-benzyl-1H-imidazol-4-yl)methanol, ensuring safety checks are performed before exposure occurs.
Caption: Operational logic flow for minimizing exposure risks during weighing and reaction phases.
Part 5: Emergency Response
Self-Validating Safety Check: Before starting, locate the nearest eyewash station.[2] Walk to it and ensure the path is clear. This simple step validates your readiness.[2]
| Incident | Immediate Action |
| Eye Contact | IMMEDIATE FLUSH (15 min): Hold eyelids open. The basic nature of imidazoles can cause saponification of corneal lipids. Time is critical. |
| Skin Contact | Wash with soap and water.[3][4][5] Do not use ethanol (it may increase skin absorption).[2] |
| Spill (Solid) | Do not dry sweep.[2] Cover with wet paper towels (methanol/water) to suppress dust, then scoop into a waste bag.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting unless instructed by poison control. |
References
-
PubChem. (n.d.).[2] Compound Summary: (1-benzyl-1H-imidazol-2-yl)methanol (Isomer Analog).[2] National Library of Medicine. Retrieved March 6, 2026, from [Link][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
